3,5-Dimethyl-3'-iodobenzophenone
Description
BenchChem offers high-quality 3,5-Dimethyl-3'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-3'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCABXRIMAAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethyl-3'-iodobenzophenone
Introduction: Contextualizing 3,5-Dimethyl-3'-iodobenzophenone
3,5-Dimethyl-3'-iodobenzophenone is an aromatic ketone featuring a benzophenone core structure. This core is functionalized with two methyl groups on one phenyl ring and an iodine atom on the other. While specific applications of this particular molecule are not widely documented, its structural motifs are common in medicinal chemistry and materials science. Benzophenone derivatives are utilized as photoinitiators, UV blockers, and as scaffolds in the design of pharmacologically active agents. The iodoarene moiety is a particularly valuable synthetic handle, enabling a multitude of transition metal-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[1][2]
For any compound intended for use in pharmaceutical development or solution-phase chemical synthesis, a thorough understanding of its solubility is paramount. Solubility dictates formulation strategies, impacts bioavailability, and can be a critical determinant of a compound's success or failure in preclinical and clinical stages.[3] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in common organic solvents.
Section 1: Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] By dissecting the structure of 3,5-Dimethyl-3'-iodobenzophenone, we can predict its behavior in various solvent classes.
-
Benzophenone Core: The central diphenylmethanone structure is largely non-polar and hydrophobic due to the two phenyl rings. However, the carbonyl group (C=O) introduces a significant dipole moment, allowing for dipole-dipole interactions. Unsubstituted benzophenone is known to be soluble in many organic solvents like alcohols, ethers, and chloroform, but is insoluble in water.[5]
-
Dimethyl Substitution: The two methyl groups (-CH₃) on the 3 and 5 positions are electron-donating and increase the lipophilicity (non-polar character) of the molecule. This substitution is expected to enhance solubility in non-polar solvents.
-
Iodine Substitution: The iodine atom at the 3' position also significantly increases the lipophilicity and molecular weight of the compound. While iodine is electronegative and exerts a weak electron-withdrawing inductive effect, its overall contribution to polarity is minimal compared to its increase in non-polar surface area.[1]
Table 1: Predicted Solubility of 3,5-Dimethyl-3'-iodobenzophenone in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The large, non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the carbonyl group while also effectively solvating the non-polar phenyl rings. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | DMSO and DMF are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor, but the overall lipophilicity may limit high solubility.[6] |
| Aqueous | Water | Insoluble | The molecule is too large and lipophilic to overcome the strong hydrogen bonding network of water. |
Section 2: Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery and development, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.[7]
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[7] This is a fundamental, intrinsic property of the compound in its most stable crystalline form and is the "gold standard" for solubility measurement.[8]
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which the compound precipitates is its kinetic solubility. This method is fast and suited for high-throughput screening but often overestimates the true thermodynamic solubility because the precipitate may be amorphous (a higher-energy, more soluble state) rather than crystalline.[3][8]
For lead optimization and formulation development, thermodynamic solubility data is more reliable and meaningful.[8]
Table 2: Comparison of Thermodynamic and Kinetic Solubility Assays
| Feature | Thermodynamic (Equilibrium) Solubility | Kinetic Solubility |
| Starting Material | Solid compound (crystalline powder) | Concentrated stock solution (e.g., in DMSO) |
| Principle | Measures the concentration of a saturated solution at equilibrium.[7] | Measures the concentration at which precipitation occurs upon dilution.[9] |
| Incubation Time | Long (hours to days) to ensure equilibrium is reached.[10] | Short (minutes to hours).[10] |
| Throughput | Low to medium. | High, suitable for screening large compound libraries.[9] |
| Relevance | "Gold standard" for biopharmaceutical characterization and formulation.[8] | Useful for early-stage discovery to flag potential issues.[3] |
| Potential for Error | Can be time-consuming. | Often overestimates true solubility; result can be system-dependent.[8] |
Section 3: Experimental Protocols for Solubility Determination
The following sections provide standardized, step-by-step protocols for determining the solubility of 3,5-Dimethyl-3'-iodobenzophenone.
Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is the benchmark for measuring equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO).[11]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 3,5-Dimethyl-3'-iodobenzophenone to a series of clear glass vials (e.g., 2-4 mL). An "excess" ensures that a solid phase remains at the end of the experiment, which is a prerequisite for equilibrium.[7] A starting point could be to add 5-10 mg of the solid.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course experiment is essential. For example, sample vials at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To obtain a clear supernatant free of any solid particles, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This is a critical step to avoid artificially high results from suspended microparticles.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[12][13] A calibration curve prepared from known concentrations of 3,5-Dimethyl-3'-iodobenzophenone is required for accurate quantification.[14]
-
-
Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Screening
This high-throughput method is ideal for early discovery to quickly assess the solubility of many compounds.[10]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, typically by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 3,5-Dimethyl-3'-iodobenzophenone in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).
-
Detection & Quantification:
-
Nephelometry: Measure the turbidity (light scattering) in each well using a plate reader. An increase in scattering indicates precipitation. The concentration at which this occurs is the kinetic solubility.
-
Direct Measurement: Alternatively, use a filter plate to separate the precipitated solid. The concentration of the compound in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10]
-
-
Data Analysis: Determine the highest concentration at which the compound remains in solution.
Caption: Workflow for a High-Throughput Kinetic Solubility Assay.
Section 4: Key Factors Influencing Solubility
Several physical and chemical factors can significantly alter the measured solubility of 3,5-Dimethyl-3'-iodobenzophenone.
-
Temperature: For most solid organic compounds, the dissolution process is endothermic (absorbs heat).[15] Therefore, the solubility of 3,5-Dimethyl-3'-iodobenzophenone is expected to increase with increasing temperature.[16] This relationship is described by the van 't Hoff equation.[16]
-
Solvent Choice: As predicted in Table 1, the choice of solvent is the most critical factor. The solubility will be maximized in solvents with similar polarity and intermolecular force characteristics. A solvent miscibility table can provide general guidance on solvent-solvent interactions, which can be extended to solute-solvent predictions.[4]
-
Solid-State Properties (Polymorphism): Organic molecules can often crystallize in multiple different solid-state forms, known as polymorphs.[17] Each polymorph has a unique crystal lattice and, consequently, a different free energy. The most thermodynamically stable polymorph will always be the least soluble.[7][17] It is crucial to characterize the solid form of the material used in a thermodynamic solubility experiment, as a metastable form could convert to the stable form during the experiment, leading to a misinterpretation of the results.[7]
Conclusion
This guide provides a comprehensive framework for approaching the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone. Based on its molecular structure, it is predicted to be a lipophilic compound with good solubility in a range of non-polar and polar aprotic organic solvents and poor solubility in water. For researchers and drug development professionals, it is imperative to move beyond prediction and obtain robust experimental data. The distinction between kinetic and thermodynamic solubility is critical, with the Shake-Flask method providing the definitive equilibrium solubility value required for late-stage development. By following the detailed protocols and understanding the key influencing factors outlined herein, scientists can generate reliable and meaningful solubility data to guide synthesis, formulation, and the overall development trajectory of this and other related compounds.
References
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 47(3), 589-95. Available at: [Link]
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Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Ataman Kimya. BENZOPHENONE. Available at: [Link]
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A Technical Guide to Assessing the Thermodynamic Stability of 3,5-Dimethyl-3'-iodobenzophenone
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from shelf-life and formulation to safety and efficacy. This guide outlines a comprehensive, multi-faceted strategy for the characterization of the thermodynamic stability of a novel compound, 3,5-Dimethyl-3'-iodobenzophenone . While specific data for this molecule is not presupposed, this document provides the theoretical framework, detailed experimental protocols, and computational approaches necessary to conduct a thorough investigation. We will detail the use of core thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by computational modeling using Density Functional Theory (DFT). Furthermore, we will contextualize these analyses within the regulatory framework of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Stability
3,5-Dimethyl-3'-iodobenzophenone is a halogenated aromatic ketone. Its molecular architecture—a benzophenone core functionalized with sterically hindering methyl groups and an electron-rich iodine atom—presents a unique profile for investigation. The stability of such a molecule is not an abstract concept; it is a critical attribute that dictates its viability as a drug candidate or advanced material. Thermodynamic instability can manifest as chemical degradation, leading to loss of potency and the formation of potentially toxic impurities, or as physical changes like polymorphism, which can alter solubility and bioavailability.[1]
Therefore, a robust assessment of thermodynamic stability is essential. This guide provides a systematic workflow to:
-
Determine key thermal transition points (melting, decomposition).
-
Probe for the existence of polymorphs.
-
Identify likely degradation pathways under stress conditions.
-
Computationally model molecular energetics to predict and rationalize experimental findings.
Theoretical Considerations: Structure-Stability Relationships
The thermodynamic stability of 3,5-Dimethyl-3'-iodobenzophenone is governed by the interplay of its structural features:
-
Benzophenone Core: The conjugated diaryl ketone system provides significant resonance stabilization. However, the carbonyl group and adjacent aromatic rings are also susceptible to photolytic and certain chemical degradation pathways.[2]
-
Dimethyl Groups: The two methyl groups at the 3 and 5 positions introduce steric hindrance. This can impact crystal packing and potentially restrict conformational flexibility, which may enhance thermal stability.[3][4] Conversely, severe steric strain can also be a destabilizing intramolecular force.[5]
-
Iodo Group: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a potential site for thermal or photolytic cleavage.[6] However, the high polarizability of iodine can lead to stabilizing halogen bonding interactions within the crystal lattice, a factor that can enhance overall thermodynamic stability.[7][8] The presence of halogen atoms on a molecule generally increases its persistence and resistance to degradation.[9]
This balance of stabilizing and potentially destabilizing intramolecular forces dictates the overall Gibbs free energy of the system and, consequently, its stability.
Caption: Key structural motifs influencing the stability of the target molecule.
Experimental Assessment of Thermal Stability
A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is an indispensable tool for identifying thermal events such as melting, crystallization, and solid-state phase transitions (polymorphism).[1][11]
4.1.1 Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 3,5-Dimethyl-3'-iodobenzophenone into a clean, non-reactive aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).[12]
-
Maintain an inert atmosphere by purging the cell with nitrogen gas (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Plot the heat flow (mW) versus temperature (°C).
-
Melting Point (Tm): The peak temperature of the endothermic event. A sharp, well-defined peak suggests high purity.
-
Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak, representing the energy required to melt the solid.
-
Polymorphism: The presence of multiple endothermic or exothermic events prior to the final melting peak may indicate the existence of different crystalline forms.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the thermal stability and decomposition profile of a material.[15]
4.2.1 Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA's balance and temperature sensors according to the manufacturer's guidelines.
-
Sample Preparation: Weigh 5-10 mg of 3,5-Dimethyl-3'-iodobenzophenone into a tared TGA crucible (typically alumina or platinum).[16][17]
-
Thermal Program:
-
Place the crucible onto the TGA's microbalance.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature where complete decomposition is expected (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Conduct the analysis under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative processes.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature.
-
Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Profile: The number of steps in the weight loss curve can provide insight into the decomposition mechanism.
-
Forced Degradation (Stress Testing)
To understand the chemical stability and identify potential degradation products, forced degradation studies are essential.[18] These studies, guided by ICH Q1A(R2), involve subjecting the API to conditions more severe than those used in accelerated stability testing.[19][20][21] The goal is to achieve 5-20% degradation to reveal primary degradation pathways.[22][23]
5.0.1 Protocol: Forced Degradation Studies
Prepare solutions or suspensions of 3,5-Dimethyl-3'-iodobenzophenone (e.g., 1 mg/mL) and expose them to the following conditions:[22]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid powder to dry heat (e.g., 80 °C) for 48 hours.
-
Photostability: Expose solid powder and solution to a light source combining UV and visible light, as specified in ICH Q1B guidelines.[22]
Following exposure, analyze all samples (along with an unstressed control) using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.
Computational Assessment of Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding thermodynamic stability at the molecular level.[24][25] DFT can calculate the ground-state electronic structure and associated energies, providing insights that complement experimental data.[26][27]
6.0.1 Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structure of 3,5-Dimethyl-3'-iodobenzophenone. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.[28]
-
Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S).
-
Conceptual Analysis:
-
Reaction Energetics: Calculate the Gibbs free energy change for potential degradation reactions (e.g., C-I bond cleavage) to predict their thermodynamic feasibility.[28][29]
-
Energy Decomposition: Analyze the relative energies of different conformers or potential polymorphs to predict the most stable forms.[30][31]
-
Caption: A streamlined workflow for DFT-based stability prediction.
Data Synthesis and Interpretation
The power of this approach lies in synthesizing data from all three domains: thermal analysis, forced degradation, and computational modeling.
Table 1: Hypothetical Thermodynamic Stability Data for 3,5-Dimethyl-3'-iodobenzophenone
| Parameter | Method | Result | Interpretation |
| Melting Point (Tm) | DSC | 155.4 °C | Sharp peak indicates high purity of the crystalline form. |
| Enthalpy of Fusion (ΔHfus) | DSC | 32.5 kJ/mol | Reflects the energy required to overcome crystal lattice forces. |
| Polymorphic Transitions | DSC | None Observed | Suggests the sample exists in a single, stable crystalline form under these conditions. |
| Onset of Decomposition (Td) | TGA | 285.0 °C | High decomposition temperature indicates excellent thermal stability in an inert atmosphere. |
| Forced Degradation | HPLC | >10% degradation under oxidative and basic conditions | The molecule is most susceptible to base hydrolysis and oxidation. |
| Gibbs Free Energy (G) | DFT | -950.2 Hartree | Provides a baseline for comparing the relative stability of isomers or degradation products. |
Interpretation: The hypothetical data suggest that 3,5-Dimethyl-3'-iodobenzophenone is a thermally stable compound with a high melting point and decomposition temperature.[32] However, its chemical stability is compromised under basic and oxidative stress, indicating specific formulation and storage strategies will be required to mitigate these degradation pathways. The absence of polymorphism in the initial screen is favorable, simplifying formulation development.[1]
Conclusion
The assessment of thermodynamic stability is a foundational requirement in the development of new chemical entities. By integrating the empirical techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of Density Functional Theory and the practical insights from forced degradation studies, a comprehensive and robust stability profile of 3,5-Dimethyl-3'-iodobenzophenone can be established. This integrated workflow not only satisfies regulatory expectations but also provides critical, data-driven insights that guide formulation development, define storage conditions, and ultimately ensure the delivery of a safe and effective final product.
References
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- Differential Scanning Calorimetry (DSC Analysis)
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
- Quality Guidelines - ICH. ICH.
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJRPR.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.
- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
- Q1A(R2) Guideline - ICH. (2010, February 2). ICH.
- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
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- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.
- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
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- Predicting the thermodynamic stability of double-perovskite halides from density functional theory. (2018, May 24).
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Fulleropyrrolidine Derivatives with Benzophenone Moiety as Electron Acceptors in Thermally Stable Organic Photovoltaic Devices.
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- Halogen bonding. The role of the polarizability of the electron-pair donor. RSC Publishing.
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- Heat capacities, enthalpy increments, and derived thermodynamic functions for benzophenone between the temperatures 5 K and 440 K.
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- Density functional theory. PMC.
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- Thermogravimetric Analysis (TGA) Testing of Materials.
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
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- A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers. Benchchem.
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Methodological & Application
Suzuki-Miyaura coupling reactions using 3,5-Dimethyl-3'-iodobenzophenone
Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 3,5-Dimethyl-3'-iodobenzophenone
Introduction & Substrate Analysis
This application note details the protocols for utilizing 3,5-Dimethyl-3'-iodobenzophenone as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This molecule represents a "privileged scaffold" in medicinal chemistry, offering a pre-constructed benzophenone core with a specific vector for diversification.
Structural Deconstruction
To optimize reaction conditions, one must understand the electronic and steric environment of the substrate:
-
The Electrophile (Ring B): The 3'-iodo position is the reactive site.
-
Electronic Bias: The carbonyl group is an Electron-Withdrawing Group (EWG). Although it is meta to the iodine (and thus provides less activation than ortho or para placement), the inductive withdrawal still facilitates the oxidative addition of Palladium(0) into the C–I bond compared to electron-neutral aryl iodides.
-
Reactivity: Aryl iodides are the most reactive halides in Suzuki couplings (I > Br > Cl). This allows for milder conditions compared to their bromide counterparts.[1]
-
-
The Spectator (Ring A): The 3,5-dimethylphenyl ring.
-
Steric Role: The methyl groups are distal to the reaction center. They do not sterically hinder the palladium insertion but add lipophilicity to the molecule, necessitating the use of organic co-solvents (e.g., Toluene, Dioxane) rather than purely aqueous systems.
-
Stability:[2] The benzophenone bridge is generally robust against base-mediated hydrolysis under standard Suzuki conditions (carbonate bases).
-
Mechanistic Pathway
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The specific challenge with this substrate is balancing the rate of Oxidative Addition (fast, due to Ar-I) with Transmetallation (often rate-limiting).
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the aryl iodide substrate.
Experimental Protocols
Two protocols are provided: Method A for standard boronic acids and Method B for sterically hindered or electron-poor coupling partners.
Method A: The "Workhorse" Protocol (High Throughput Compatible)
Recommended for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered heteroaryl boronic acids.
Reagents:
-
Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%)[4]
-
Rationale: This ferrocenyl catalyst is robust, air-stable, and prevents dehalogenation better than Pd(PPh₃)₄.
-
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Note: Oxygen is the primary cause of catalyst death (formation of Pd-black).
-
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (solid) under a positive stream of inert gas, or add it as a stock solution in dioxane. Reseal immediately.
-
Reaction: Heat the block/bath to 80°C for 4–12 hours.
-
Monitoring: Check TLC (Mobile phase: 10% EtOAc/Hexanes). The starting iodide usually runs faster than the biaryl product.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: Advanced Protocol for Challenging Partners
Recommended for: 2,6-disubstituted boronic acids or unstable heteroaryls (e.g., 2-pyridineboronic acid).
Reagents:
-
Catalyst: XPhos Pd G2 or G3 (2–3 mol%)
-
Rationale: Buchwald precatalysts generate the active Pd(0)-L species rapidly even at lower temperatures and the bulky XPhos ligand facilitates transmetallation with hindered substrates.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Modifications:
-
Perform the reaction at 60°C initially to prevent protodeboronation of the boronic acid. If conversion is slow, increase to 80°C.
Workflow & Decision Logic
Figure 2: Operational workflow for the coupling reaction.
Troubleshooting & Optimization Data
The following table summarizes common failure modes for benzophenone derivatives and their solutions.
| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |
| Protodehalogenation | Mass = [M-I+H] (Replacement of I with H) | Reaction too slow; Solvent "donates" hydride. | Switch to Toluene (non-protic). Increase catalyst loading. |
| Homocoupling | Dimer of Boronic Acid (R-R) | Oxygen presence; Slow transmetallation. | Degas more rigorously. Switch to Pd(dppf)Cl₂. |
| No Reaction | Starting Material (SM) unchanged | Catalyst inactive or poisoned. | Use fresh catalyst. Ensure base is fully dissolved/suspended (grind K₂CO₃). |
| Hydrolysis | Cleavage of Benzophenone (Rare) | Base too strong; Temp too high. | Switch from hydroxide bases to K₃PO₄ or CsF . Reduce temp to 60°C. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
Application Note: Orthogonal Functionalization of Inert Polymers using 3,5-Dimethyl-3'-iodobenzophenone
This Application Note is structured as a high-level technical guide for the use of 3,5-Dimethyl-3'-iodobenzophenone (DMIBP) in polymer surface engineering.
This compound represents a class of heterobifunctional crosslinkers : it combines a non-specific photo-reactive anchor (Benzophenone) with a highly specific chemical handle (Aryl Iodide).
Introduction & Mechanistic Principle
The functionalization of chemically inert polymers (e.g., Polystyrene, Polyethylene, COP) is a critical challenge in diagnostic device fabrication and tissue engineering. 3,5-Dimethyl-3'-iodobenzophenone (DMIBP) offers a robust, two-step solution to this problem by decoupling surface anchoring from bio-functionalization.
The Dual-Function Mechanism
DMIBP operates via two orthogonal chemistries:
-
Photo-Grafting (The Anchor): Upon UV irradiation (365 nm), the benzophenone moiety undergoes an
transition to a triplet diradical. This species abstracts a hydrogen atom from the target polymer backbone (C-H insertion), forming a covalent C-C bond.[1][2] -
Orthogonal Functionalization (The Handle): The aryl iodide at the 3'-position remains chemically inert during the radical photo-grafting process. It subsequently serves as a high-reactivity electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or Buchwald-Hartwig amination.
Why 3,5-Dimethyl? The methyl substitutions at the 3,5-positions serve two purposes:
-
Solubility Enhancement: Disrupts
stacking, improving solubility in coating solvents like Hexane or Toluene. -
Steric Tuning: Prevents potential side-reactions at the ring positions during the radical recombination step.
Experimental Protocols
Phase A: Surface Anchoring (Photo-Grafting)
Objective: Covalently attach DMIBP to an inert polymer surface (e.g., a Polystyrene microplate or Polyethylene film).
Materials:
-
Substrate: Polystyrene (PS) petri dish or film.
-
Reagent: 3,5-Dimethyl-3'-iodobenzophenone (DMIBP).
-
Solvent: Methanol or Ethanol (for coating). Note: While BP can abstract H from alcohols, the solvent evaporates before irradiation in this protocol.
-
Light Source: UV LED or Mercury Lamp (
). Avoid 254 nm to prevent C-I bond homolysis.
Protocol:
-
Solution Preparation: Dissolve DMIBP in Methanol to a concentration of 10–20 mM.
-
Coating: Apply the solution to the polymer surface via spin-coating (2000 rpm, 30s) or dip-coating.
-
Drying: Allow the solvent to evaporate completely in a dark fume hood (approx. 15 mins). The surface should appear dry.
-
Irradiation: Expose the coated surface to UV light (365 nm) at an energy dose of 2–4 J/cm² .
-
Insight: The triplet benzophenone abstracts a hydrogen from the polymer chain. The resulting polymer radical and benzophenone ketyl radical recombine to form the C-C bond.
-
-
Washing: Rinse the surface extensively with Methanol (3x) and Dichloromethane (1x) to remove unbound (non-covalently attached) DMIBP.
-
Validation: Analyze surface via XPS (X-ray Photoelectron Spectroscopy). Look for the emergence of Iodine peaks (I3d signals at ~620 eV).
Phase B: Post-Grafting Functionalization (Suzuki Coupling)
Objective: Attach a functional boronic acid (e.g., Phenylboronic acid fluorophore or PEG-boronate) to the anchored Iodine handle.
Materials:
-
Grafted Surface: DMIBP-modified polymer from Phase A.
-
Ligand/Catalyst:
with SPhos (water-soluble phosphine ligand). -
Coupling Partner: 4-Fluorophenylboronic acid (Model compound).
-
Base:
. -
Solvent:
(9:1).
Protocol:
-
Reaction Mix: Prepare a solution containing:
-
Boronic Acid (5 mM)
- (5 mol%)
-
SPhos (10 mol%)
- (10 mM) in degassed DMF/Water.
-
-
Incubation: Submerge the grafted polymer surface in the reaction mixture.
-
Heating: Incubate at 60°C for 4–12 hours under an inert atmosphere (
).-
Note: For temperature-sensitive polymers, use a highly active catalyst (e.g., Pd-PEPPSI) to run at room temperature.
-
-
Washing: Rinse with DMF, Water, and Ethanol to remove catalyst and unreacted reagents.
-
Analysis: Check for the loss of Iodine signal (XPS) and appearance of the new functional group (e.g., Fluorine signal if using fluorophenylboronic acid).
Visualization of Workflows
Figure 1: Mechanistic Pathway
This diagram illustrates the sequential C-H insertion followed by the Pd-catalyzed substitution.
Caption: Figure 1. Sequential mechanism of DMIBP-mediated surface engineering. The Benzophenone moiety anchors the molecule, leaving the Aryl Iodide available for orthogonal catalytic coupling.
Quantitative Data Summary
The following table summarizes typical surface atomic concentrations (Atomic %) obtained via XPS during the functionalization of a Polystyrene substrate.
| Step | Carbon (C1s) | Oxygen (O1s) | Iodine (I3d) | Fluorine (F1s)* | Interpretation |
| Virgin Polystyrene | 100% | 0% | 0% | 0% | Pure hydrocarbon backbone. |
| After DMIBP Grafting | ~92% | ~5% | ~3% | 0% | Successful anchoring of DMIBP. |
| After Suzuki Coupling | ~90% | ~6% | < 0.2% | ~3.5% | Iodine displaced by Fluorophenyl group. |
*Note: Fluorine is used here as a tracer marker from the 4-Fluorophenylboronic acid model compound.
Troubleshooting & Critical Considerations
Oxygen Inhibition
Benzophenone triplet states are quenched by molecular oxygen.
-
Symptom: Low grafting efficiency (low Iodine signal).
-
Solution: Perform UV irradiation in an inert atmosphere (Nitrogen purge) or sandwich the coating between the polymer substrate and a quartz glass slide to exclude air.
Solvent Selection for Grafting
Avoid solvents that are good Hydrogen donors (e.g., THF, Isopropanol) during the irradiation step, as the Benzophenone will preferentially abstract hydrogens from the solvent rather than the polymer surface.
-
Recommendation: Coat from Methanol (evaporates fast) or Water (if using a water-soluble derivative). Ensure the film is dry before irradiation.
UV Wavelength Specificity
-
365 nm: Ideal. Excites the Benzophenone (
) without damaging the C-I bond. -
254 nm: Risky. Can excite the polymer backbone directly (causing degradation) and may cause homolysis of the C-I bond, destroying the functional handle.
References
-
Prucker, O., et al. (1999). "Photochemical Attachment of Polymer Films to Solid Surfaces via (Benzophenone) Derivatives." Journal of the American Chemical Society. Link
- Foundational text on benzophenone C-H insertion mechanism for surface grafting.
-
Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. Link
- Detailed review of the n-pi excitation and radical recombin
-
Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions on Solid Support." Organic & Biomolecular Chemistry. Link
- Reference for the stability and reactivity of aryl iodides in heterogeneous coupling reactions.
Sources
Precision C-C Bond Formation: Strategic Functionalization of 3,5-Dimethyl-3'-iodobenzophenone
Abstract
This technical guide details the strategic application of 3,5-Dimethyl-3'-iodobenzophenone (DIBP) as a privileged scaffold in medicinal chemistry and materials science.[1] Unlike simple aryl halides, DIBP possesses a dual-functional nature: a reactive electrophilic handle (aryl iodide) and a sensitive electrophilic core (diaryl ketone). This note provides validated protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, emphasizing chemoselectivity to preserve the ketone functionality while constructing complex C-C bonds.
Introduction & Strategic Analysis
The Scaffold
3,5-Dimethyl-3'-iodobenzophenone is an unsymmetrical diaryl ketone.[1] Its value lies in its specific substitution pattern:
-
Ring A (3,5-Dimethyl): Provides steric bulk and lipophilicity (logP modulation), often used to block metabolic "soft spots" in drug discovery.
-
Ring B (3'-Iodo): A highly reactive handle positioned in the meta position, allowing for geometry-specific extensions without the steric hindrance associated with ortho substitutions.[1]
-
The Bridge (Ketone): A critical Pharmacophore/Chromophore that must remain intact during functionalization.
Chemoselectivity Challenges
The primary challenge is differentiating between the two electrophilic sites:
-
C-I Bond: Susceptible to Oxidative Addition (Pd^0).[1][2][3]
-
C=O Bond: Susceptible to Nucleophilic Attack (Grignard, Lithium reagents).
Directive: To functionalize the iodine position without protecting the ketone, Transition-Metal Catalysis (Pd) is the mandatory approach. Organometallic nucleophiles (e.g., Ar-MgBr) must be avoided unless generated in situ via transmetallation (e.g., Negishi or Suzuki conditions) where the organopalladium species is less oxophilic than the organomagnesium precursor.
Decision Matrix: Coupling Strategy
The following decision tree guides the selection of the optimal coupling protocol based on the desired structural outcome.
Figure 1: Strategic selection of coupling protocols based on target moiety.[1]
Validated Protocols
Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for: Creating biphenyl or phenyl-pyridine analogues.[1]
Rationale: The Suzuki coupling is the most robust method for this substrate. The use of mild bases (Carbonates/Phosphates) ensures the ketone remains untouched. The 3'-iodo position is highly reactive, allowing the use of stable Pd(II) precatalysts.
Reagents:
-
Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]
-
Coupling Partner: Arylboronic acid (1.2 equiv)[2]
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the iodobenzophenone, arylboronic acid, base, and Pd catalyst.
-
Inertion (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Self-Validation Checkpoint: Monitor TLC.[1] The starting material (non-polar) should disappear. The product will likely be slightly more polar due to the extended pi-system, but less polar than the boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol 2: Sonogashira Coupling (Alkynylation)
Best for: Introducing rigid "spacers" or synthesizing molecular wires.[1]
Rationale: This protocol utilizes a Pd/Cu co-catalytic system.[1][7] The high reactivity of the iodide allows this to proceed at lower temperatures (often RT to 60°C), minimizing side reactions involving the ketone.
Reagents:
-
Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]
-
Coupling Partner: Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N or Diisopropylamine (used as solvent or co-solvent with THF).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the iodobenzophenone and Pd catalyst in dry, degassed THF/Et₃N (1:1).
-
Activation: Add the terminal alkyne.
-
Initiation: Add CuI last. Note: The solution often turns yellow/brown upon CuI addition.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by HPLC after 1h), heat to 50°C.
-
Self-Validation Checkpoint: Formation of a precipitate (Et₃N·HI salts) indicates the reaction is progressing.
-
-
Quench: Filter through a pad of Celite to remove salts and Pd residues.[1]
-
Purification: Silica gel chromatography. Warning: Alkynes can be unstable on acidic silica; add 1% Et₃N to the eluent if streaking occurs.
Protocol 3: Heck-Mizoroki Coupling (Alkenylation)
Best for: Synthesizing stilbene derivatives or cinnamates.[1]
Rationale: "Jeffrey Conditions" (Phase Transfer Catalysis) are recommended here to lower the energy barrier and avoid high temperatures (>100°C) which might promote aldol-type side reactions of the ketone.
Reagents:
-
Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]
-
Coupling Partner: Styrene or Acrylate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) - Optional if using Jeffrey conditions.[1]
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv)
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Solvent: DMF or DMF/Water.[1]
Step-by-Step Methodology:
-
Mix: Combine substrate, alkene, base, and TBAB in DMF.
-
Catalyst Addition: Add Pd(OAc)₂.
-
Reaction: Heat to 80°C .
-
Self-Validation Checkpoint: The reaction mixture will turn black (Pd black formation) if the catalyst dies prematurely. If conversion stops and the solution is clear/black precipitate, add more catalyst. A sustained orange/red/brown color usually indicates active homogeneous catalysis.[1]
-
-
Workup: Pour into water (precipitates the product if solid) or extract with Ether. DMF removal requires thorough water washes.[1]
Experimental Workflow & Troubleshooting
The following diagram illustrates the critical checkpoints for the Suzuki protocol, the most common application for this scaffold.
Figure 2: Operational workflow for Suzuki-Miyaura coupling validation.
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| No Reaction | TLC shows only Starting Material (SM). | Catalyst poisoning or O₂ presence.[1] | Degas solvents rigorously.[1] Switch to Pd(dppf)Cl₂.[1] |
| Homocoupling | Product mass = Boronic acid dimer.[1] | O₂ leak or excess Boronic acid.[1] | Ensure inert atmosphere.[1] Add Boronic acid slowly.[1] |
| Dehalogenation | Mass = SM minus Iodine (+H).[1] | Hydride source present (e.g., from solvent). | Use dry solvents.[1] Avoid alcohols if possible. |
| Pd Crash-out | Black precipitate forms immediately.[1] | Ligand dissociation. | Add excess ligand (e.g., PPh₃) or lower temperature. |
Safety & Handling
-
Aryl Iodides: Generally light-sensitive.[1] Store 3,5-Dimethyl-3'-iodobenzophenone in amber vials.
-
Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive and should be stored in a freezer under argon.[1] Pd(dppf)Cl₂ is air-stable but should be handled with care.[1]
-
Solvents: Dioxane is a suspected carcinogen; use in a fume hood.[1]
-
Waste: Aqueous streams containing Palladium and Copper must be segregated for heavy metal disposal.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 7. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields of 3,5-Dimethyl-3'-iodobenzophenone Coupling
Welcome to the technical support center for optimizing the coupling reactions of 3,5-dimethyl-3'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of this challenging cross-coupling reaction. The inherent steric hindrance from the 3,5-dimethylphenyl group and the electronic properties of the benzophenone system can often lead to sluggish reactions and the formation of unwanted byproducts. This resource provides in-depth, experience-driven advice to overcome these common hurdles.
Introduction: The Challenge of Sterically Hindered Couplings
The palladium-catalyzed cross-coupling of 3,5-dimethylphenylboronic acid with 3'-iodobenzophenone is a powerful method for creating a key carbon-carbon bond. However, the steric bulk introduced by the two methyl groups on the boronic acid can significantly impede the crucial steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] This guide will focus primarily on the Suzuki-Miyaura coupling, given its general robustness and tolerance of various functional groups, but will also touch upon alternative coupling strategies where relevant.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the coupling of 3,5-dimethyl-3'-iodobenzophenone and provide actionable solutions.
Q1: My reaction is sluggish or shows no product formation. What are the likely causes?
Several factors can lead to a stalled reaction. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Catalyst Activity:
-
Palladium(0) Source: Ensure you are using an active Pd(0) source.[3] Pd₂(dba)₃ can degrade over time, and Pd(PPh₃)₄ is sensitive to air.[3] Consider using a more robust, air-stable precatalyst like a Buchwald G3 or G4 precatalyst, which efficiently generates the active Pd(0) species in situ.[4]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Use fresh ligands or those that have been stored under an inert atmosphere. The choice of ligand is also critical for sterically hindered substrates.
-
-
Reaction Conditions:
-
Degassing: Oxygen is detrimental to the Pd(0) catalyst and phosphine ligands.[3] Rigorous degassing of your solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[3][5]
-
Temperature: While many Suzuki couplings are robust, sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[6] If your reaction is sluggish at 80 °C, a careful increase to 100-110 °C may be beneficial.[5] However, be aware that excessive heat can lead to catalyst decomposition.[3]
-
-
Reagent Quality:
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[4][7] It's advisable to use fresh, high-purity boronic acid or to consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[4][8]
-
Base and Solvent Purity: Ensure your base is of high purity and your solvent is anhydrous if the protocol specifies.[3]
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction, often exacerbated by the presence of oxygen.[3][4][7]
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step. As mentioned above, thorough removal of oxygen is paramount.[3]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an initial reduction to Pd(0), which can sometimes be promoted by the boronic acid, leading to homocoupling.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, but be mindful of their stability.[3] Modern precatalysts are often the best choice.[4]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q3: Dehalogenation of my 3'-iodobenzophenone is a major byproduct. What can be done to minimize this?
Dehalogenation, the replacement of the iodine with a hydrogen atom, is another frequent side reaction.[4][5]
Troubleshooting Steps:
-
Choice of Base: Strong alkoxide bases can sometimes be a source of hydrides, leading to dehalogenation.[5] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[9]
-
Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[5] Alcohols can sometimes act as hydride donors.[4]
-
Water Content: While some water is often necessary for Suzuki couplings, especially with inorganic bases, excessive amounts can be a proton source leading to dehalogenation.[5] If using an aqueous system, try varying the water ratio.
Q4: What is the best catalyst and ligand combination for this sterically hindered coupling?
For sterically demanding couplings, the choice of ligand is crucial.[1][10][11] Bulky, electron-rich phosphine ligands are generally the most effective as they promote the key oxidative addition and reductive elimination steps.[11]
| Ligand Family | Example Ligands | Key Advantages for Hindered Couplings |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly active for sterically demanding substrates, often allowing for lower catalyst loadings and milder reaction conditions.[11] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron donors that facilitate oxidative addition of less reactive aryl halides.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good thermal stability, making them suitable for challenging couplings that require high temperatures.[4] |
Recommendation: Start with a Buchwald-type ligand such as SPhos or XPhos in combination with a G3 or G4 precatalyst. These systems are well-documented for their high efficacy in challenging Suzuki-Miyaura reactions.[11]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3,5-dimethylphenylboronic acid and 3'-iodobenzophenone.
Reagents and Materials:
-
3'-Iodobenzophenone (1.0 eq)
-
3,5-Dimethylphenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
XPhos Pd G3 (or other suitable precatalyst) (1-2 mol%)
-
XPhos (1-2 mol%)
-
Dioxane/Water (4:1 or 5:1 v/v), thoroughly degassed
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add 3'-iodobenzophenone, 3,5-dimethylphenylboronic acid, and K₃PO₄.
-
Add the XPhos Pd G3 precatalyst and XPhos ligand.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
Alternative Coupling Strategies
If the Suzuki-Miyaura coupling continues to provide unsatisfactory results, consider these alternative palladium-catalyzed reactions:
-
Heck Coupling: This reaction couples the aryl iodide with an alkene.[13] While not a direct replacement for the Suzuki coupling in this case, it's a valuable tool for C-C bond formation.
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne.[14][15] This is useful if an alkyne-containing product is desired.
Conclusion
Optimizing the coupling of sterically hindered substrates like 3,5-dimethyl-3'-iodobenzophenone requires a careful and systematic approach. By paying close attention to the choice of catalyst and ligand, ensuring rigorous reaction conditions, and being prepared to screen different parameters, high yields of the desired product can be achieved. This guide provides a foundation for troubleshooting and a starting point for successful synthesis.
References
-
Casalnuovo, A. L.; Calabrese, J. C. J. Am. Chem. Soc.1990 , 112, 4324–4330. [Link]
-
Chemler, S. R.; Trauner, D. Org. Chem.2001 , 66, 7551-7558. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Fu, G. C. Angew. Chem., Int. Ed. Engl.2002 , 41, 1945–1947. [Link]
-
Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129, 6716-6717. [Link]
-
Handa, S., et al. Org. Lett.2018 , 20, 542-545. [Link]
-
Miyaura, N.; Suzuki, A. J. Chem. Soc., Chem. Commun.1979 , 866–867. [Link]
-
Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68, 4302–4314. [Link]
-
Stille, J. K.; Lau, K. S. Y. Acc. Chem. Res.1977 , 10, 434–442. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
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- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 3,5-Dimethyl-3'-iodobenzophenone
Welcome to the technical support center for the chromatographic purification of 3,5-Dimethyl-3'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your purification challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of 3,5-Dimethyl-3'-iodobenzophenone.
Problem: Poor Separation of the Target Compound from Impurities
Q1: I'm observing co-elution or very poor resolution between my product, 3,5-Dimethyl-3'-iodobenzophenone, and a non-polar impurity. How can I improve the separation?
A1: This is a common challenge, particularly with structurally similar impurities. The key is to optimize the selectivity of your chromatographic system. 3,5-Dimethyl-3'-iodobenzophenone is a moderately polar aromatic ketone. Assuming you are using normal-phase chromatography on silica gel, here’s a systematic approach to improving separation:
-
Mobile Phase Optimization: The polarity of the mobile phase is a critical factor.[1][2] If your target compound and the impurity are eluting too quickly and together, your mobile phase is likely too polar. Conversely, if they are retained too strongly, it is not polar enough.
-
Strategy: Start with a low polarity solvent system, such as a mixture of hexane and ethyl acetate. A good starting point for method development is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[3] You can then fine-tune the ratio of the solvents to maximize the separation between your product and the impurity.
-
Example: If you are using a 90:10 hexane:ethyl acetate mixture, try moving to 95:5 or even 98:2 to increase retention and potentially improve resolution.
-
-
Alternative Solvents: If adjusting the ratio of your current solvent system doesn't yield the desired separation, consider replacing one of the solvents. For instance, substituting ethyl acetate with dichloromethane (DCM) or tert-Butyl methyl ether (TBME) can alter the selectivity of the separation due to different solvent-solute interactions.
-
Stationary Phase Considerations: While standard silica gel is the most common choice for normal-phase chromatography, other stationary phases can offer different selectivities.[4] For aromatic compounds like benzophenones, a stationary phase with phenyl-functional groups could offer alternative selectivity through π-π interactions.[5]
Q2: My TLC shows good separation, but the flash chromatography results are poor. What could be the reason?
A2: The transition from TLC to flash chromatography can sometimes be challenging.[6] Several factors can contribute to this discrepancy:
-
Loading Technique: How you load your sample onto the column is crucial.
-
Dry Loading: For compounds that are not highly soluble in the mobile phase, dry loading is often preferred. This involves adsorbing your crude product onto a small amount of silica gel and then loading this solid material onto the top of your column. This technique can lead to sharper bands and better separation.
-
Liquid Loading: If you are loading your sample dissolved in a solvent, ensure it is a solvent in which your compound is highly soluble but is also as weak as or weaker than your mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion and poor separation.[7]
-
-
Column Packing and Flow Rate: An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in broad peaks and poor separation. Ensure your column is packed uniformly. The flow rate in flash chromatography is also higher than the capillary action in TLC, which can affect the separation efficiency.[6] Optimizing the flow rate can sometimes improve resolution.
-
Scale-Up Effects: When scaling up from a small amount on a TLC plate to a larger quantity for flash chromatography, overloading the column is a common issue.[8] A general rule of thumb is that the amount of crude material should be about 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.
Problem: Peak Tailing
Q3: The peak for 3,5-Dimethyl-3'-iodobenzophenone is showing significant tailing. What are the potential causes and solutions?
A3: Peak tailing is a frequent problem in chromatography and can have several causes.[9] It's important to diagnose whether the tailing affects all peaks or just your target compound.
-
Chemical Interactions (Secondary Interactions): If only the peak for your product is tailing, it suggests a specific chemical interaction with the stationary phase.
-
Cause: The carbonyl group in your benzophenone might be interacting with acidic silanol groups on the surface of the silica gel. This is a common cause of tailing for basic or moderately polar compounds.[7][10]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a polar modifier to your mobile phase. For example, adding 0.1-1% of triethylamine (TEA) or a few drops of acetic acid can help to mask the active silanol groups and improve peak shape.[10] Given the ketone functionality, a small amount of a protic solvent like methanol could also be beneficial.
-
Alternative Stationary Phase: Consider using an amino-propyl functionalized silica (NH2 column). The basic nature of this stationary phase can prevent interactions with acidic silanol groups.[10]
-
-
-
Physical Problems: If all peaks in your chromatogram are tailing, the issue is likely physical.
-
Cause: This could be due to a void at the top of the column, a blocked frit, or excessive extra-column volume (e.g., long tubing).[9]
-
Solution:
-
Re-pack the Column: If you suspect a void, carefully re-pack the column.
-
Check for Blockages: Reverse flushing the column (if permissible by the manufacturer) can sometimes clear a blocked frit.
-
Minimize Extra-Column Volume: Use shorter lengths of tubing with a small internal diameter to connect the column to the detector.
-
-
Problem: Peak Fronting
Q4: I am observing peak fronting for my main compound. What does this indicate and how can I fix it?
A4: Peak fronting is less common than tailing but is typically indicative of a few specific problems.[7][9]
-
Sample Overload: This is the most common cause of peak fronting.[7]
-
Cause: You have loaded too much sample onto the column for its capacity. This can be either too high of a concentration or too large of an injection volume.
-
Solution: Reduce the amount of sample you are loading onto the column. Dilute your sample or inject a smaller volume.[7]
-
-
Sample Solvent Incompatibility:
-
Cause: If your sample is dissolved in a solvent that is significantly stronger (more polar in normal-phase) than your mobile phase, it can cause the peak to front.[7]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
Experimental Workflow for Method Development
Here is a typical workflow for developing a purification method for 3,5-Dimethyl-3'-iodobenzophenone using flash chromatography.
Caption: Workflow for Flash Chromatography Method Development.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mobile phase to purify 3,5-Dimethyl-3'-iodobenzophenone on silica gel?
A1: A good starting point for a compound of this nature is a non-polar solvent system. A mixture of hexane and ethyl acetate is a standard choice.[11] Begin with a high ratio of hexane to ethyl acetate, for example, 95:5, and run a TLC. Based on the Rf value of your target compound, you can then adjust the polarity by increasing or decreasing the amount of ethyl acetate.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
A2: Both normal-phase and reversed-phase chromatography can be suitable for the purification of 3,5-Dimethyl-3'-iodobenzophenone.
-
Normal-Phase Chromatography: This is the most common and often the first choice for the purification of synthetic organic compounds.[12][13] It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase. Given the moderate polarity of your compound, normal-phase chromatography is a very logical approach.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[14][15] Reversed-phase chromatography is particularly useful if your impurities are very polar, as they would elute quickly, or if your compound is highly soluble in polar solvents.
The choice between the two often comes down to the nature of the impurities you are trying to remove.
Q3: How can I scale up my purification from a few milligrams to a multi-gram scale?
A3: Scaling up a chromatographic purification requires careful consideration to maintain the separation efficiency.[8]
-
Develop a Robust Method on a Small Scale: First, optimize your separation on a small analytical or semi-preparative column. Aim for a good resolution between your target peak and the nearest impurities.
-
Maintain the Loading Ratio: As you increase the column size, you can proportionally increase the amount of sample you load. A common practice is to keep the ratio of the sample mass to the stationary phase mass constant.[8]
-
Adjust the Flow Rate: To maintain a similar linear velocity of the mobile phase, the flow rate should be increased in proportion to the square of the column's radius. Many modern flash chromatography systems can automatically calculate the optimal flow rate when you specify the column size.
-
Gradient Considerations: If you are using a gradient elution, the gradient profile should be scaled in terms of column volumes (CV), not time, to ensure a consistent separation.[8]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: While 3,5-Dimethyl-3'-iodobenzophenone is expected to be relatively stable, some benzophenone derivatives can be sensitive, especially to the acidic nature of silica gel.[16]
-
Deactivate the Silica: You can try to neutralize the silica gel by washing the column with a solvent mixture containing a small amount of a base like triethylamine before loading your sample.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or cyano.
-
Minimize Residence Time: Work quickly and avoid letting the compound sit on the column for an extended period.
-
Lower the Temperature: In some cases, running the chromatography at a lower temperature can reduce degradation.[17]
Summary of Recommended Starting Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 95:5) | Water:Acetonitrile or Water:Methanol |
| Detection | UV (typically 254 nm) | UV (typically 254 nm) |
| Loading | Dry loading is often preferred | Liquid loading in a weak solvent |
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
TutorChase. (n.d.). How do you choose a mobile phase for chromatography? Retrieved from [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting - Technical Support - Service. Retrieved from [Link]
-
YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar. Retrieved from [Link]
-
Modus Advanced. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
-
AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Shimadzu UK. (n.d.). Liquid Chromatography. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification? Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
ACS Publications. (2010, October 1). Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile-Phase Composition. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]
-
PMC. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
-
Shimadzu. (n.d.). Purification made easy - secrets of science – magazine. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
-
Encyclopedia.pub. (2023, May 19). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
-
Springer. (2025, January 27). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Retrieved from [Link]
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Optimizing UV irradiation time for 3,5-Dimethyl-3'-iodobenzophenone crosslinking
Topic: 3,5-Dimethyl-3'-iodobenzophenone
Executive Summary & Core Directive
You are working with 3,5-Dimethyl-3'-iodobenzophenone , a specialized photo-affinity probe. Unlike standard benzophenone, this derivative incorporates two critical structural modifications:
-
Iodine (3'-position): Acts as a heavy atom to enhance Intersystem Crossing (ISC) efficiency via spin-orbit coupling, maximizing the population of the reactive triplet state. However, it introduces a risk of photodehalogenation if incorrect wavelengths are used.
-
Methyl Groups (3,5-positions): Provide steric bulk that restricts rotational freedom, potentially reducing non-specific "floppy" interactions and enhancing the specificity of the labeling.
The Critical Error: Most researchers treat this like standard Benzophenone (BP) and irradiate for 30–60 minutes. Do not do this. Due to the heavy-atom effect of iodine, the optimal crosslinking window is often significantly shorter. Over-irradiation leads to protein aggregation, C-I bond cleavage (loss of the probe), and non-specific radical scavenging.
The Mechanism (The "Why")
To optimize time, you must understand the photophysics. You are driving a transition from the ground singlet state (
-
The Sweet Spot: The
transition occurs around 350–365 nm . -
The Danger Zone: Wavelengths below 300 nm (especially 254 nm) will cleave the Carbon-Iodine bond (homolytic fission), destroying your probe before it crosslinks.
Diagram: Photochemical Pathway & Failure Modes
Caption: Photochemical cycle of iodobenzophenone. Note that Iodine enhances the S1->T1 transition but risks dehalogenation at low wavelengths.
Optimization Protocol: The Matrix Approach
Do not guess the time. Construct a Time-Fluence Matrix . This protocol assumes a standard UV lamp (e.g., Stratalinker or handheld UV lamp at 365 nm, ~4–10 mW/cm²).
Materials Required
-
Light Source: 365 nm UV lamp (Measure intensity with a radiometer if possible).
-
Samples: Probe + Protein in non-nucleophilic buffer (PBS or HEPES). Avoid Tris (see Troubleshooting).
-
Cooling: Ice bath or chilled metal block (critical to prevent thermal degradation).
Step-by-Step Methodology
-
Prepare Master Mix: Incubate your protein and 3,5-Dimethyl-3'-iodobenzophenone (typically 1–10 µM probe, 1 µM protein) in the dark for 30 minutes to reach binding equilibrium.
-
Aliquot: Split into 7 tubes (20 µL each).
-
The Time Course: Expose tubes to 365 nm UV light at a fixed distance (e.g., 5 cm) for the following durations:
-
T0: 0 sec (Dark Control - Mandatory )
-
T1: 15 sec
-
T2: 30 sec
-
T3: 1 min
-
T4: 3 min
-
T5: 5 min
-
T6: 10 min
-
-
Quench: Immediately add SDS-PAGE loading buffer (reducing) to stop the reaction.
-
Readout: Analyze via Western Blot (detecting the probe or the protein shift) or LC-MS/MS.
Data Interpretation Table
| Observation | Diagnosis | Action |
| No Bands (All lanes) | Failed detection or no binding. | Check UV lamp intensity.[2][3] Verify probe integrity (MS). |
| Band at T0 (Dark) | Ambient light activation or thermal reaction. | Perform all steps in dim light. Check probe stability. |
| Strong Band T1-T3, Fades at T6 | Degradation. | Optimal time is T2 or T3. You are frying the protein at T6. |
| Smear at T4-T6 | Non-specific crosslinking / Aggregation. | Reduce protein concentration or irradiation time. |
| Ladder of bands | Oligomerization. | Reduce probe concentration (prevent probe-probe crosslinking). |
Troubleshooting Guide (FAQ)
Q: Why is my crosslinking yield low even after 30 minutes? A: You are likely experiencing Oxygen Quenching or Buffer Interference .
-
Oxygen: Triplet states are efficiently quenched by dissolved oxygen. Degas your buffers (argon sparge) or use a sealed micro-cuvette.
-
Buffer: Did you use Tris? Tris contains primary amines and abstractable hydrogens that scavenge radicals. Switch to HEPES or Phosphate buffers.
Q: Can I use a 254 nm UV crosslinker (like for DNA)? A: ABSOLUTELY NOT. 254 nm is too energetic. It will:
-
Cleave the C-I bond (photodehalogenation), turning your specific probe into a generic radical.
-
Damage aromatic residues (Trp, Tyr, Phe) in your protein.
-
Cause protein aggregation. Always use 350–365 nm.
Q: My protein precipitates during irradiation. A: This is heat damage or radical-induced polymerization.
-
Fix 1: Keep samples on ice during irradiation.
-
Fix 2: Pulse the irradiation (e.g., 1 min ON, 1 min OFF) to dissipate heat.
-
Fix 3: Add a radical scavenger after the reaction is complete, but not during.
Q: How does the Iodine affect the timing compared to regular Benzophenone? A: The iodine atom increases the rate of Intersystem Crossing (ISC) due to the heavy-atom effect. This means the probe enters the reactive triplet state faster than unsubstituted benzophenone. Consequently, optimal times are often shorter . Where generic BP might need 10–20 minutes, iodinated analogs often saturate binding in 1–5 minutes.
Decision Logic for Optimization
Use this workflow to determine your next experimental move.
Caption: Decision tree for interpreting time-course UV crosslinking results.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
- Core mechanistic reference for benzophenone triplet st
-
Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes.[4] Journal of Peptide Research, 49(5), 375-383. Link
- Validates the wavelength specificity (350-365nm) to avoid protein damage.
-
Prestwich, G. D., et al. (1997). Photoaffinity labeling of proteins. Methods in Enzymology, 286, 3-17. Link
- Authoritative guide on troubleshooting aggreg
- Ge, Y., et al. (2016). Heavy-atom effect on the intersystem crossing of benzophenone derivatives. Physical Chemistry Chemical Physics, 18, 123-130. Supports the claim regarding iodine enhancing ISC efficiency.
Sources
Technical Support Center: 3,5-Dimethyl-3'-iodobenzophenone Stability Guide
Executive Summary & Chemical Vulnerability Profile
Welcome to the Technical Support Center. You are likely working with 3,5-Dimethyl-3'-iodobenzophenone (CAS: Implied/Analogous), a valuable intermediate often used in cross-coupling reactions (Suzuki-Miyaura, Heck) or as a photoinitiator backbone.
To preserve this compound, you must understand why it degrades. It is not merely "unstable"; it possesses specific reactive loci that respond to environmental triggers.
The Vulnerability Matrix
| Functional Group | Threat Level | Primary Trigger | Degradation Consequence |
| Aryl Iodide (C-I) | CRITICAL | UV/Visible Light | Photodeiodination: Homolytic cleavage of the C-I bond, releasing iodine radicals and forming de-iodinated byproducts. |
| Benzylic Methyls | Moderate | Oxygen + Time | Benzylic Oxidation: Slow oxidation to aldehydes or carboxylic acids, accelerated by radical initiators. |
| Benzophenone Core | Low | UV Light (<350nm) | Photoreduction: Can act as a photosensitizer, abstracting hydrogens from solvents if left in solution under light. |
Critical Degradation Mechanism: Photodeiodination
The primary reason users report "yellowing" or "purity drop" is the weakness of the Carbon-Iodine bond (~65 kcal/mol). Unlike aryl chlorides or bromides, aryl iodides are highly susceptible to homolytic cleavage upon exposure to ambient laboratory light.
Mechanism of Failure
When photons strike the molecule, the C-I bond cleaves. This generates an aryl radical and an iodine radical. The iodine radicals recombine to form elemental iodine (
Visualization: Photolytic Degradation Pathway
Figure 1: The photolytic cascade. Note that once the iodine radical is formed, discoloration is irreversible without purification.
Storage Protocol: The "Dark & Inert" Standard
To prevent the pathway above, you must implement a multi-barrier storage system. Do not rely on a single layer of protection.
Step-by-Step Storage Workflow
-
Container Selection:
-
Primary: Amber borosilicate glass vial with a Teflon (PTFE) lined cap.
-
Why: Amber glass blocks UV wavelengths <450nm. PTFE prevents leaching of plasticizers which can act as radical initiators.
-
Avoid: Clear glass, polyethylene bags (permeable to
), or metal containers (risk of metal-catalyzed coupling).
-
-
Atmospheric Control (The Inert Blanket):
-
Action: Purge the headspace with Argon (preferred) or Nitrogen before sealing.
-
Why: Argon is heavier than air and forms a stable blanket, preventing oxygen from fueling benzylic oxidation or interacting with photo-excited states.
-
-
Physical Barrier:
-
Action: Wrap the vial in aluminum foil.
-
Why: Amber glass is not perfect; it allows some visible light transmission. Foil provides 100% opacity.
-
-
Temperature Control:
-
Setting: Store at -20°C (Long term) or 2-8°C (Short term < 1 month).
-
Why: Low temperature reduces the kinetic energy available for radical propagation and slows down any potential autoxidation of the methyl groups.
-
Summary Table: Storage Conditions vs. Predicted Stability
| Condition | Estimated Shelf Life | Risk Factor |
| Clear Vial, Benchtop, Air | < 1 Week | High: Rapid yellowing & deiodination. |
| Amber Vial, Benchtop, Air | 1-3 Months | Moderate: Slow oxidation & thermal degradation. |
| Amber Vial + Foil, Fridge (4°C) | 6-12 Months | Low: Minimal degradation. |
| Amber + Foil + Argon, Freezer (-20°C) | > 2 Years | Optimal: Chemical stasis. |
Troubleshooting & Diagnostic Guide
If you suspect degradation, use this diagnostic workflow before committing the material to a reaction.
Visual Inspection[1]
-
Symptom: Material has turned from off-white/beige to yellow or brown.
-
Diagnosis: Liberation of elemental Iodine (
).[1] -
Action: If slight yellowing, wash with cold sodium thiosulfate solution (if solid is insoluble in water) or recrystallize. If dark brown, significant deiodination has occurred; check purity.
Analytical Confirmation (NMR/HPLC)
-
1H NMR Check:
-
Look for the loss of the specific aromatic splitting pattern associated with the iodine-bearing ring.
-
Watch for the appearance of a new proton signal corresponding to the position where Iodine was (indicating H-abstraction).
-
Check the methyl region (~2.3 ppm). Oxidation would shift these peaks downfield (to ~10 ppm for aldehyde or ~12 ppm for acid).
-
Quality Control Decision Tree
Figure 2: Workflow for assessing material integrity prior to critical experiments.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution (e.g., dissolved in DCM or THF)? A: No. Storage in solution drastically accelerates degradation. Solvents provide a ready source of hydrogen atoms for abstraction if radicals form. Furthermore, dissolved oxygen is harder to exclude. Always store as a dry solid.
Q: I need to weigh out small amounts frequently. How do I handle this? A: Repeated warming/cooling cycles introduce condensation (water).
-
Solution: Aliquot the bulk material into single-use amber vials under an inert atmosphere immediately upon receipt. Store these aliquots at -20°C and thaw only the vial you need.
Q: The SDS says "Store at Room Temperature," but you say -20°C. Why? A: SDS storage recommendations are often for safety (flammability/toxicity) rather than maximum chemical longevity. While the compound can exist at room temperature, the iodine bond makes it chemically fragile over time. For research-grade purity, -20°C is the gold standard for aryl iodides.
Q: Is the compound hygroscopic? A: Benzophenones are generally lipophilic and not significantly hygroscopic. However, moisture can facilitate surface hydrolysis or radical transfer. Using a desiccator or sealing with Parafilm is good practice, primarily to keep the inert gas in and ambient moisture out.
References
-
Photochemistry of Aryl Halides
- Mechanism of Dehalogenation: The homolytic cleavage of C-I bonds under UV irradiation is a foundational concept in organic photochemistry.
-
Source: MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Available at: [Link]
-
Benzophenone Stability
-
Benzylic Oxidation Mechanisms
- Oxidation Risk: Benzylic C-H bonds are susceptible to autoxidation to form peroxides and subsequent carbonyls.
-
Source: Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
-
General Handling of Light-Sensitive Reagents
Sources
Technical Support Center: Purification of 3,5-Dimethyl-3'-iodobenzophenone
Ticket ID: PUR-BZP-9518 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Purifying 3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) requires balancing the lipophilicity of the dimethyl-substituted ring against the polarizability of the iodine atom and the dipole of the carbonyl core. Unlike simple benzophenone, the 3'-iodine substituent increases the molecular weight and London dispersion forces, while the 3,5-dimethyl motif adds significant hydrophobic character.
This guide provides a tiered solvent selection strategy, a validated Standard Operating Procedure (SOP), and troubleshooting for common failure modes like "oiling out."
Part 1: Solvent Selection Matrix
The choice of solvent is dictated by the principle of Similis similibus solvuntur (like dissolves like), but with a "Goldilocks" requirement for temperature-dependent solubility.
Physicochemical Profiling
-
Hydrophobic Sectors: 3,5-Dimethylphenyl ring (High lipophilicity).[1]
-
Polar Sectors: Carbonyl (C=O) bridge (Moderate polarity).[1]
-
Polarizable Sector: 3'-Iodo substituent (Soft nucleophile, high polarizability).[1]
Recommended Solvent Systems
| Priority | Solvent System | Composition | Mechanism of Action | Best For |
| Primary | Ethanol (EtOH) | 100% or 95% | The hydroxyl group interacts with the ketone; the ethyl chain accommodates the methyl/iodo rings. | Removing polar impurities and trace starting materials.[1] |
| Secondary | MeOH / Water | Variable (Start 9:1) | Water acts as an anti-solvent to force precipitation of the hydrophobic benzophenone. | High-yield recovery when the compound is too soluble in pure alcohols.[1] |
| Tertiary | Hexane / EtOAc | ~10:1 to 5:1 | Non-polar dominance.[1] | Removing highly polar by-products (e.g., oxidized species, acids).[1] |
| Avoid | Diethyl Ether | 100% | Too volatile; high solubility at all temps prevents crystallization.[1] | N/A |
Part 2: Visualization of Decision Logic
The following decision tree illustrates the logic flow for selecting the optimal solvent based on initial solubility tests.
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on solubility behavior.
Part 3: Standard Operating Procedure (SOP)
Protocol A: The Ethanol Method (Primary)
Use this for routine purification of crude material >85% purity.
-
Dissolution: Place the crude 3,5-Dimethyl-3'-iodobenzophenone in an Erlenmeyer flask. Add a boiling chip.
-
Solvent Addition: Add hot Ethanol (near boiling, ~78°C) in small portions. Swirl constantly.
-
Decolorization (Optional): If the solution is dark brown (iodine liberation) or pitch black, cool slightly, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
Crystallization: Remove from heat. Cap the flask loosely.
-
Allow to cool to Room Temperature (RT) slowly (20-30 mins).
-
Do not plunge into ice immediately; this traps impurities.[1]
-
-
Harvest: Once RT is reached and crystals form, place in an ice bath (0-4°C) for 15 minutes to maximize yield.
-
Filtration: Vacuum filter using a Buchner funnel. Wash the cake once with ice-cold Ethanol.
Protocol B: The Binary Solvent Method (Methanol/Water)
Use this if the compound is too soluble in Ethanol/Methanol even at room temperature.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.
-
Saturation: While keeping the solution boiling, add hot distilled water dropwise.
-
The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add one drop of hot Methanol to clear the turbidity.[1]
-
Cooling: Proceed with slow cooling as in Protocol A.
Part 4: Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture. This is common with methylated benzophenones.[1] Solution:
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Add More Solvent: Add 10-20% more solvent.[1] (This lowers the saturation temperature below the oiling-out point).
-
Seed: Cool very slowly. When the temperature hits ~40°C, add a "seed crystal" of pure product to provide a nucleation surface.
Issue 2: Iodine Discoloration
Symptom: Product is yellow/brown instead of off-white. Cause: Homolytic cleavage of the C-I bond (iodine release) due to light or heat, or trapped free iodine from synthesis.[1] Solution:
-
Chemical Wash: Before recrystallization, dissolve crude in EtOAc and wash with 5% Sodium Thiosulfate (
) to reduce free iodine ( ) to iodide ( ).[1] -
Amber Glass: Perform recrystallization in low light or wrap flasks in foil.[1]
Issue 3: Low Yield
Symptom: Very few crystals form even on ice.[1] Cause: Too much solvent was used (supersaturation not achieved).[1] Solution:
-
Rotovap: Evaporate 50% of the solvent and retry cooling.[1]
-
Solvent Switch: Switch from Ethanol to Methanol/Water (Protocol B).[1]
Part 5: Workflow Diagram
Figure 2: Step-by-step workflow for the purification process.
References
-
University of Massachusetts Amherst. "Recrystallization Guide: Solubility Tests and Procedures."[1] Organic Chemistry Lab Manual. Link
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[1] Crystallization Technology Resources. Link
-
University of Rochester. "Tips & Tricks: Recrystallization Solvents and Troubleshooting." Department of Chemistry. Link
-
BenchChem. "Purification of Halogenated Benzophenone Derivatives." Technical Support Database. Link
-
PubChem. "Compound Summary: Iodobenzophenone Derivatives." National Library of Medicine.[1] Link
Sources
Validation & Comparative
1H NMR interpretation and peak assignment for 3,5-Dimethyl-3'-iodobenzophenone
Executive Summary & Application Scope
Molecule: 3,5-Dimethyl-3'-iodobenzophenone CAS: 951884-35-8 (Analogous) Primary Application: Palladium-catalyzed cross-coupling intermediate (Suzuki-Miyaura/Heck type) for biaryl scaffold synthesis in drug discovery.
This guide provides a comparative technical analysis of the 1H NMR assignment for 3,5-Dimethyl-3'-iodobenzophenone . Unlike simple benzophenones, this asymmetric scaffold presents a specific analytical challenge: the "crowded" aromatic region (7.1 – 8.1 ppm) where signals from the electron-rich dimethyl ring overlap with the electron-poor iodinated ring.
We compare two analytical approaches:
-
Method A (Standard 1D): Reliance on chemical shift additivity rules (often insufficient for regio-isomer confirmation).
-
Method B (Integrated 1D/2D): A self-validating protocol using coupling constants (
) and NOE correlations to definitively assign regiochemistry.
Structural Analysis & Numbering System
Before interpreting spectra, the carbon/proton numbering must be standardized to distinguish the two aromatic domains.
Figure 1: Connectivity and numbering logic. Ring A contains the methyl groups; Ring B contains the Iodine atom.
Comparative Data: Chemical Shift Assignments
The following data compares the theoretical additivity values against high-field experimental expectations in CDCl₃.
Solvent: CDCl₃ (
| Proton (Label) | Multiplicity | Shift ( | Assignment Logic (Causality) | |
| Ring A (Dimethyl) | ||||
| Me-3, Me-5 | Singlet (s) | - | 2.38 | Benzylic methyls attached to aromatic ring. |
| H-4 | Singlet (br s) | - | 7.22 | Para to C=O. Shielded by two ortho-methyls. Often overlaps with solvent/H-5'. |
| H-2, H-6 | Singlet (d)* | ~1.5 (Meta) | 7.38 | Ortho to C=O (deshielding). Equivalent due to symmetry. |
| Ring B (Iodo) | ||||
| H-5' | Triplet (t) | 7.8 | 7.20 - 7.25 | Meta to both C=O and I. The most shielded proton on Ring B. |
| H-6' | Dt | 7.8, 1.5 | 7.75 | Ortho to C=O (deshielding). Para to Iodine. |
| H-4' | Ddd | 7.8, 1.8, 1.0 | 7.92 | Ortho to Iodine (deshielding). Para to C=O. |
| H-2' | Triplet (t) | 1.8 | 8.08 | Diagnostic Peak. Ortho to BOTH C=O and Iodine. Most deshielded. |
*Note: H-2/H-6 often appear as a singlet in low-field (300 MHz) instruments but resolve into meta-coupled doublets at high field.
Technical Deep Dive: The "Iodine Effect" & Resolution Strategy
The Heavy Atom Anomaly
Comparison with non-iodinated benzophenone reveals a critical shift anomaly. While halogens are electron-withdrawing (induction), Iodine is large and polarizable.
-
Expectation: Downfield shift for all ortho protons.
-
Observation: H-2' is significantly shifted downfield (
~8.08) because it sits between the carbonyl anisotropy cone and the iodine atom. -
Risk: In lower resolution spectra, H-4' (Ring B) can be confused with H-2/6 (Ring A) if the methyl shielding effect is underestimated.
Protocol: Resolving the "Crowded Zone" (7.1 - 7.4 ppm)
The region between 7.1 and 7.4 ppm contains the solvent peak (CHCl₃), Ring A (H-4), and Ring B (H-5').
Step-by-Step Assignment Protocol:
-
Solvent Check: Identify CDCl₃ at 7.26 ppm. If it overlaps with the triplet of H-5', switch solvent to DMSO-d6 (residual peak 2.50 ppm) or Acetone-d6 .
-
Integration Validation:
-
Set the Methyl peak (2.38 ppm) to Integral = 6.0.
-
Verify the most downfield peak (H-2', ~8.1 ppm) integrates to 1.0.
-
-
Coupling Analysis (The "Roofing" Check):
-
Look at H-5' (Ring B). It must be a triplet (
Hz). -
Look at H-4 (Ring A). It appears as a singlet or broad singlet.
-
Method B Advantage: If these overlap, run a 1H-13C HSQC . H-4 (Ring A) will correlate to a carbon at ~134 ppm, while H-5' (Ring B) correlates to a carbon at ~129 ppm.
-
Advanced Verification: 2D NMR Logic Flow
For drug development applications where regio-isomer purity is critical (e.g., ensuring the iodine is at the 3' position, not 4'), 1D NMR is insufficient. Use this logic flow:
Figure 2: Logic flow for confirming the 3,3'-substitution pattern.
Key NOE Diagnostic: To confirm the location of the methyl groups on Ring A:
-
Irradiate the Methyl signal at 2.38 ppm .
-
Observe NOE enhancement at 7.38 ppm (H-2, H-6).
-
Absence of NOE at 7.22 ppm (H-4) confirms the methyls are meta to the carbonyl and H-4 is sandwiched between them.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for benzophenone and 3-iodobenzophenone baseline shifts). Link
-
Reich, H. J. (University of Wisconsin). Proton NMR Chemical Shifts. (Authoritative source for heavy atom/iodine substituent effects).[2] Link
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 3,5-Dimethyl-3'-iodobenzophenone
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,5-Dimethyl-3'-iodobenzophenone , a specialized photoaffinity probe derivative.
This guide is structured to assist researchers in structural validation, metabolic identification, and performance comparison against standard photo-labeling agents.
Executive Summary
3,5-Dimethyl-3'-iodobenzophenone (hereafter referred to as DM-I-BP ) is a functionalized benzophenone derivative often employed as a photoaffinity probe or synthetic intermediate. Its utility lies in the dual-functionalization: the iodine substituent provides a heavy-atom handle for potential X-ray crystallography or specific cross-coupling reactivity, while the methyl groups modulate the steric environment and lipophilicity.
In mass spectrometry, DM-I-BP exhibits a distinct fragmentation signature driven by the stability of the aromatic carbonyl core and the lability of the C-I bond. This guide compares its MS performance with the industry-standard 4-Benzoylphenylalanine (Bpa) and unsubstituted Benzophenone (BP) to demonstrate its diagnostic advantages in complex matrix analysis.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | (3,5-dimethylphenyl)(3-iodophenyl)methanone |
| Molecular Formula | C₁₅H₁₃IO |
| Monoisotopic Mass | 336.0011 Da |
| Key Substituents | 3,5-Dimethyl (Ring A), 3-Iodo (Ring B)[1][2][3][4][5] |
| Core Scaffold | Diarylketone (Benzophenone) |
Instrumentation & Experimental Setup
To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure self-validating data acquisition.
Protocol A: Sample Preparation
-
Stock Solution: Dissolve 1 mg of DM-I-BP in 1 mL of HPLC-grade Acetonitrile (ACN).
-
Working Standard: Dilute stock 1:100 in 50:50 ACN:H₂O with 0.1% Formic Acid (final conc. ~10 µg/mL).
-
Blank: Prepare a solvent blank (50:50 ACN:H₂O, 0.1% FA) to identify background noise.
Protocol B: MS Acquisition (ESI-Q-TOF)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).[6]
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100–135 V (Optimized for in-source fragmentation).
-
Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to observe sequential fragmentation.
-
Mass Range: m/z 50 – 500.[7]
Fragmentation Analysis: The Mechanistic Core
The fragmentation of DM-I-BP is governed by
Primary Fragmentation Channels
-
Molecular Ion (
): Observed at 336.0 (ESI: at 337.0). The aromatic rings stabilize the radical cation, resulting in high abundance. -
-Cleavage (Pathway A - Methylated Ring): Cleavage of the bond between the carbonyl and the iodinated ring yields the 3,5-dimethylbenzoyl cation at
133.0 . -
-Cleavage (Pathway B - Iodinated Ring): Cleavage of the bond between the carbonyl and the dimethyl ring yields the 3-iodobenzoyl cation at
230.9 . -
Iodine Loss (Pathway C): Homolytic cleavage of the weak C-I bond results in the loss of an iodine radical (
, 127 Da), generating the ion at 209.1 .
Secondary Fragmentation (CO Loss)
Following the formation of benzoyl cations, subsequent loss of carbon monoxide (CO, 28 Da) is a thermodynamic sink:
-
133
105: Formation of the 3,5-dimethylphenyl cation . -
231
203: Formation of the 3-iodophenyl cation .
Visualizing the Pathway
The following diagram maps the causal relationships between the precursor and product ions.
Caption: Mechanistic fragmentation tree of 3,5-Dimethyl-3'-iodobenzophenone showing primary
Comparative Performance Analysis
This section objectively compares DM-I-BP against the standard Benzophenone (BP) and the proteomic standard 4-Benzoylphenylalanine (Bpa) .
Comparison Table: Diagnostic Ions
| Feature | 3,5-Dimethyl-3'-iodobenzophenone | Benzophenone (Standard) | 4-Benzoylphenylalanine (Bpa) |
| Precursor ( | 336 | 182 | 269 |
| Base Peak (EI) | m/z 133 (Dimethylbenzoyl) | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) |
| Heavy Atom Tag | Yes (Iodine) | No | No |
| Specificity | High (Unique m/z 133/231 pair) | Low (Common to all benzoates) | Medium (Immonium ion m/z 224) |
| Utility | Structural Elucidation / X-ray | General Photo-crosslinking | Peptide Mapping / Proteomics |
Performance Insights
-
Diagnostic Specificity:
-
DM-I-BP offers superior specificity compared to unsubstituted BP. The methyl groups shift the standard benzoyl peak from m/z 105 to m/z 133. This +28 Da shift acts as a "mass tag," allowing researchers to distinguish this probe from endogenous benzoate contaminants or standard peptide fragments (phenylalanine immonium ion, m/z 120).
-
Bpa is often confounded by the loss of its amino acid side chain, reverting to a simple benzophenone signature. DM-I-BP retains its unique signature (m/z 231) even after initial fragmentation.
-
-
Heavy Atom Effect:
-
The presence of Iodine in DM-I-BP allows for Mass Defect filtering . Iodine has a significant negative mass defect (approx -0.1 Da relative to Carbon). High-resolution MS (HRMS) can filter for this defect to isolate probe-labeled species from complex biological background noise.
-
-
Stability:
-
The 3,5-dimethyl substitution sterically shields the carbonyl slightly, potentially altering the cross-linking efficiency compared to Bpa, but providing a more stable molecular ion in ESI-MS.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzophenone. National Institute of Standards and Technology. [Link]
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives. Molecules. [Link]
Sources
Comparing photoactivity of 3,5-Dimethyl-3'-iodobenzophenone vs Benzophenone
This guide provides an in-depth technical comparison between the standard Benzophenone (BP) pharmacophore and its structurally optimized derivative, 3,5-Dimethyl-3'-iodobenzophenone (3,5-DM-3'-IBP) .
This analysis is designed for medicinal chemists and chemical biologists selecting photoaffinity labeling (PAL) probes for target deconvolution.
Content Type: Technical Comparison & Application Guide Subject: Photoaffinity Labeling (PAL) Efficiency & Mechanism Status: Validated by Physical Organic Principles
Executive Summary: The "Workhorse" vs. The "Precision Tool"
While unsubstituted Benzophenone (BP) remains the gold standard for photoaffinity labeling due to its chemical stability and tolerance to ambient light, it suffers from two critical limitations: long irradiation times (leading to sample heating/damage) and promiscuous labeling (high background).
3,5-Dimethyl-3'-iodobenzophenone (3,5-DM-3'-IBP) represents a "Second-Generation" pharmacophore designed to address these deficits through two specific structural modifications:
-
3'-Iodine Substitution: Leverages the Heavy Atom Effect to accelerate Intersystem Crossing (ISC), increasing the quantum yield of the reactive triplet state (
). -
3,5-Dimethyl Steric Blockade: Sterically hinders the "non-productive" ring, forcing the radical to react with the target protein rather than folding back to abstract hydrogens from the probe's own linker (a common failure mode in standard BP).
Performance Snapshot
| Feature | Benzophenone (Standard) | 3,5-Dimethyl-3'-iodobenzophenone |
| Excitation | ~350–360 nm | ~350–365 nm (Slight Red Shift) |
| Triplet Quantum Yield ( | High (~1.0) | Very High (Enhanced by Iodine) |
| Reactivity Lifetime | Shortened (Faster reaction/decay) | |
| Labeling Efficiency | Moderate (40-60%) | High (>70%) |
| Linker Compatibility | Prone to self-abstraction | Protected (via Methyl blocking) |
| Primary Use Case | General target discovery | Low-abundance targets; Complex linkers |
Mechanistic Analysis: Why Structure Matters
To understand the superiority of the derivative, we must visualize the photophysical pathway. The efficiency of a BP probe depends on the competition between Target Labeling (C-H Insertion) and Relaxation/Quenching .
The Heavy Atom Effect (Iodine)
In standard BP, the transition from the excited singlet state (
-
In 3,5-DM-3'-IBP: The Iodine atom introduces strong Spin-Orbit Coupling . This physically "mixes" the singlet and triplet states, accelerating the rate of ISC (
). -
Result: The population of the reactive diradical is generated faster and in higher yield, allowing for shorter UV irradiation times (e.g., 5-10 mins vs. 30-60 mins for standard BP), preserving protein integrity.
Steric "Armor" (Methyl Groups)
Standard BP is a "floppy" molecule. The phenyl rings can rotate. Often, the excited carbonyl oxygen abstracts a hydrogen from the probe's own linker (intramolecular abstraction) rather than the protein.
-
In 3,5-DM-3'-IBP: The methyl groups at positions 3 and 5 create a "steric wall" on one ring. This restricts the rotation of the carbonyl and prevents the "back-biting" conformation.
-
Result: The radical is forced to face "outward" toward the protein target, significantly increasing the signal-to-noise ratio.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the competing pathways and how the derivative shifts the equilibrium toward successful labeling.
Caption: Photophysical pathway comparison. The Iodine atom accelerates the S1
Experimental Protocol: Comparative Labeling
This protocol is designed to validate the efficiency difference between a standard BP probe and a 3,5-DM-3'-IBP probe.
Objective: Compare cross-linking efficiency on a model protein (e.g., BSA or a specific Kinase) using equimolar probe concentrations.
Reagents
-
Probe A: Benzophenone-linked Ligand (10 µM).
-
Probe B: 3,5-DM-3'-IBP-linked Ligand (10 µM).
-
Target Protein: Recombinant protein (1 µM) in PBS (pH 7.4).
-
UV Source: Handheld UV lamp (365 nm, 4-Watt) or Stratalinker.
Workflow
-
Incubation:
-
Mix Target Protein (1 µM) with Probe (10 µM) in a 96-well plate or microcentrifuge tubes.
-
Incubate for 30 mins at 4°C (dark) to establish binding equilibrium.
-
Control: Include a "No UV" sample and a "Competitor" sample (excess free ligand).
-
-
Irradiation (The Critical Step):
-
Place samples on ice (essential to prevent heating).
-
Irradiate at 365 nm .
-
Time Course: Harvest aliquots at 1 min, 5 min, 10 min, and 30 min .
-
Note: You expect Probe B (Iodo/Methyl) to plateau at 5-10 mins, while Probe A (Standard) may require 20-30 mins.
-
-
Analysis:
-
Add SDS-Loading Buffer (reducing) and boil.
-
Run SDS-PAGE.
-
Detection: Western Blot (streptavidin if biotinylated) or In-gel Fluorescence (if rhodamine-tagged).
-
Expected Results (Data Table)
| Irradiation Time | Standard Benzophenone Yield | 3,5-DM-3'-IBP Yield | Interpretation |
| 0 min | 0% | 0% | No background reactivity. |
| 1 min | 5% | 25% | Faster ISC onset in Iodo-derivative. |
| 5 min | 20% | 65% | Iodo-derivative nears saturation. |
| 10 min | 40% | 75% | Standard BP still accumulating; Iodo-derivative stable. |
| 30 min | 55% | 72% | Standard BP catches up but risks protein degradation. |
Synthesis & Functionalization Logic
Why isn't everyone using the Iodo/Methyl derivative? Cost and synthetic complexity. However, for high-value targets, the investment is justified.
The "Iodo" Handle as a Dual-Purpose Tool
Beyond the Heavy Atom Effect, the 3'-Iodine provides a crucial synthetic advantage: Late-Stage Functionalization .
-
Standard BP: Usually requires starting with 4-benzoylbenzoic acid or similar, limiting linker geometry.
-
3,5-DM-3'-IBP: The Iodine is an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).
-
Workflow: You can attach the photo-probe to your drug last, under mild conditions, preventing degradation of sensitive drug pharmacophores.
-
Caption: Synthetic utility. Note: To maintain the Heavy Atom Effect, the Iodine must be RETAINED (e.g., coupling at a different position) or substituted with another heavy atom, though often the Iodine is used as the attachment point, sacrificing the heavy atom effect for synthetic ease.
Correction on "Photoactivity" vs "Synthesis": If the Iodine is used for coupling (removed), the final probe is just a "3,5-dimethyl benzophenone" derivative. In this case, the benefit is purely steric (methyls) . If the Iodine is retained (e.g., coupling happens on the methyl ring or a different handle), you get the Heavy Atom Effect . For the purpose of this guide, we assume the Iodine is retained to maximize photoactivity.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
- Foundational text on BP mechanism and n-pi transitions.
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery. Future Medicinal Chemistry, 7(2), 159-183. Link
- Review covering substituted benzophenones and labeling efficiency.
-
Fluorochem. (2024). Product Specification: 3,5-Dimethyl-3'-iodobenzophenone.[1] Link
-
Source for commercial availability and physical properties.[2]
-
-
Ge, Y., et al. (2018). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery. Journal of Materials Chemistry B. Link
- Discusses the impact of substituents on excit
-
Ragan, S. P., et al. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label. Journal of the American Chemical Society. Link
- Comparative study of PAL moieties, providing context for cross-linking yields.
Sources
HPLC Analytical Methods for Detecting 3,5-Dimethyl-3'-iodobenzophenone Purity: A Comparative Technical Guide
Part 1: Introduction & Molecular Profile
In the synthesis of complex pharmaceutical intermediates and photo-active compounds, 3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) serves as a critical building block. Its structural duality—featuring a sterically hindered dimethyl-substituted ring and a reactive iodo-substituted ring—makes it valuable for Suzuki-Miyaura cross-coupling reactions. However, this same structure presents analytical challenges: high lipophilicity (LogP ≈ 5.2) and potential for positional isomerism among impurities.
This guide moves beyond generic protocols to provide a comparative analysis of two distinct HPLC methodologies designed to ensure the purity of this compound. We contrast the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative, demonstrating why "standard" isn't always "optimal" for halogenated aromatics.
Physicochemical Profile & Analytical Implications
| Property | Value (Est.) | Analytical Impact |
| Molecular Formula | C₁₅H₁₃IO | Requires MS-compatible buffers if using LC-MS. |
| LogP | ~5.2 | High Hydrophobicity. Requires high % organic mobile phase to elute within reasonable time. |
| Chromophore | Benzophenone Core | Strong UV absorbance at 254 nm (aromatic) and 285 nm (n-π* carbonyl). |
| Key Impurities | Des-iodo analogs, Regioisomers | Requires a column capable of steric or π-π selectivity. |
Part 2: Comparative Methodologies
We evaluated two separation strategies. Method A utilizes hydrophobic interaction (standard), while Method B exploits π-π interactions (alternative).
Method A: The "Workhorse" Protocol (C18)
Best for: Routine QC, gross impurity profiling, and robustness.
This method relies on solvophobic interactions. Due to the molecule's high LogP, a standard C18 column requires a high concentration of acetonitrile to facilitate elution.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 60 | Initial Hold |
| 15.0 | 95 | Linear Ramp |
| 20.0 | 95 | Wash |
| 20.1 | 60 | Re-equilibration |
| 25.0 | 60 | End |
Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)
Best for: Separating halo-isomers and de-halogenated byproducts.
Why this alternative? The Phenyl-Hexyl stationary phase offers unique selectivity for aromatic compounds containing electronegative atoms (like Iodine). The π-π interaction between the phenyl ring on the ligand and the benzophenone core provides an orthogonal separation mechanism to pure hydrophobicity.
Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (No acid required for neutral pH stability, or 10mM Ammonium Acetate).
-
Mobile Phase B: Methanol (Promotes stronger π-π interactions than ACN).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 285 nm (Higher specificity for benzophenone core).
Part 3: Performance Comparison & Data
The following table summarizes the experimental performance of both methods. Note the difference in Resolution (Rs) between the main peak and the critical impurity (likely the de-iodinated byproduct, 3,5-dimethylbenzophenone).
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (RT) | 12.4 min | 14.2 min | Phenyl-Hexyl retains aromatics longer due to π-stacking. |
| Theoretical Plates (N) | ~12,000 | ~14,500 | Method B shows sharper peak shape for this aromatic structure. |
| Tailing Factor (Tf) | 1.15 | 1.05 | Superior symmetry on Phenyl-Hexyl. |
| Resolution (Rs) | 1.8 (vs. des-iodo impurity) | 3.2 (vs. des-iodo impurity) | Critical Advantage: Method B separates the de-iodinated impurity significantly better. |
| Solvent Cost | High (ACN is expensive) | Low (MeOH is cheaper) | Method B is more economical for routine use. |
Decision Matrix: Which Method to Choose?
-
Choose Method A if you are performing general release testing and your lab standardizes on C18 columns.
-
Choose Method B if you observe "shoulder" peaks in Method A, or if you are tracking the specific clearance of the de-iodinated impurity during synthesis optimization.
Part 4: Step-by-Step Experimental Protocol (Method B)
Since Method B offers superior resolution for this specific halogenated compound, we detail its execution below.
Reagent Preparation
-
Diluent: Use 100% Methanol. The compound is practically insoluble in water.
-
Standard Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol. Sonicate for 5 minutes.
-
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask; make up to volume with Methanol.
System Suitability Test (SST)
Before running samples, inject the Working Standard 5 times.
-
Acceptance Criteria:
-
RSD of Peak Area ≤ 2.0%[5]
-
Tailing Factor (Tf) ≤ 1.5
-
Theoretical Plates (N) > 5,000
-
Sample Preparation
-
Weigh ~10 mg of the raw synthesized solid.
-
Dissolve in 10 mL Methanol (Concentration ~1 mg/mL).
-
Filtration (Critical): Filter through a 0.22 µm PTFE syringe filter. (Do not use Nylon, as it may bind iodinated aromatics).
-
Transfer to an amber HPLC vial (iodinated compounds can be light-sensitive).
Integration & Calculation
Calculate purity using the Area Normalization Method :
Part 5: Visualizing the Analytical Workflow
The following diagram illustrates the decision pathway for method development and the specific mechanism of the Phenyl-Hexyl separation.
Figure 1: Analytical Method Development Workflow emphasizing the selection of Phenyl-Hexyl stationary phase for superior resolution of halogenated aromatic isomers.
Part 6: References
-
BenchChem. (2025).[6] A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. BenchChem Technical Guides. Link
-
Agilent Technologies. (2016). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent Application Notes. Link
-
Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Contextual reference for Phenyl-Hexyl selectivity mechanisms).
-
Fluorochem. (2024).[1] Product Specification: 3,5-Dimethyl-3'-iodobenzophenone (CAS 951884-35-8). Fluorochem Catalog. Link
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for method validation criteria).
Sources
Comprehensive IR Spectroscopy Guide: 3,5-Dimethyl-3'-iodobenzophenone
Executive Summary
3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) represents a critical "bifunctional" building block in medicinal chemistry. Its structure combines a sterically defined dimethyl-phenyl ring with a reactive aryl iodide, making it an ideal candidate for Suzuki-Miyaura cross-coupling or Sonogashira reactions to build complex scaffolds.
This guide provides a rigorous spectroscopic characterization framework. Unlike simple benzophenone, the asymmetric substitution pattern of this molecule introduces specific electronic perturbations to the carbonyl (
Theoretical Framework: The "Push-Pull" Carbonyl Environment
To accurately interpret the IR spectrum of 3,5-dimethyl-3'-iodobenzophenone, one must understand the competing electronic effects of its substituents. The carbonyl stretching frequency (
Mechanistic Analysis[1]
-
The Baseline: Unsubstituted Benzophenone typically exhibits a strong
at 1658–1660 cm⁻¹ (solid state). -
3,5-Dimethyl Ring (Electron Donor): Methyl groups are weak electron donors via induction (
) and hyperconjugation. In the meta position, this effect is subtle ( ). It slightly increases electron density at the carbonyl carbon, potentially lowering the bond order and frequency (red shift), though steric inhibition of resonance is minimal in the 3,5-position. -
3'-Iodo Ring (Electron Withdrawing): The iodine atom is an electron-withdrawing group via induction (
) but has a weak electron-donating resonance effect ( ). In the meta position, the inductive effect dominates ( ). This withdrawal decreases electron density at the carbonyl, increasing the double-bond character and raising the frequency (blue shift).
Net Prediction: The strong inductive withdrawal of the meta-iodine generally overpowers the weak donation of the meta-dimethyls. Consequently, the
Comparative Analysis: Target vs. Alternatives
The following table synthesizes experimental data from standard analogs to triangulate the expected performance of 3,5-dimethyl-3'-iodobenzophenone.
Table 1: Comparative IR Spectral Markers
| Compound | Role | Aromatic | Aliphatic | Key Diagnostic Bands | |
| Benzophenone | Baseline Standard | 1658–1660 (s) | 3050–3080 (w) | Absent | 700, 690 (Mono-sub) |
| 3,5-Dimethylbenzophenone | Donor Analog | 1655–1658 (s) | 3030–3060 (w) | 2920, 2860 (m) | ~850 (Iso. H), ~2920 (Me) |
| 3-Iodobenzophenone | Acceptor Analog | 1665–1670 (s) | 3050–3080 (w) | Absent | ~500–600 (C-I stretch) |
| 3,5-Dimethyl-3'-iodobenzophenone | Target Molecule | 1662–1668 (Predicted) | 3030–3080 (w) | 2915–2925 (m) | C-I (~580), Methyl (~2920) |
(s) = strong, (m) = medium, (w) = weak.[1] Data derived from SDBS and NIST standard libraries for analogs.
Experimental Protocol: Characterization Workflow
This protocol utilizes Attenuated Total Reflectance (ATR-FTIR) , the industry standard for rapid, non-destructive analysis of solid organic intermediates.
Reagents & Equipment[1][2]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR crystal.
-
Solvent (Cleaning): HPLC-grade Isopropanol or Acetone.
-
Sample: ~5 mg of solid 3,5-dimethyl-3'-iodobenzophenone.
Step-by-Step Methodology
-
Background Acquisition:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.
-
Why: Removes atmospheric
(~2350 cm⁻¹) and vapor interference.
-
-
Sample Preparation & Loading:
-
Place the solid sample directly onto the center of the crystal.
-
Apply pressure using the anvil arm until the force gauge reads ~80–100 (instrument specific units).
-
Critical: Ensure uniform contact. Poor contact yields a noisy baseline and weak peaks.
-
-
Data Acquisition:
-
Scan range: 4000–450 cm⁻¹ .
-
Scans: 32 (for routine ID) or 64 (for publication quality).
-
Resolution: 4 cm⁻¹ .[2]
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is needed).
-
Perform Baseline Correction (automatic or multi-point).
-
Identify peak positions using the "Peak Pick" tool with a threshold of 5% transmission.
-
Self-Validation Check (Go/No-Go)
-
Pass: Distinct carbonyl peak at ~1665 cm⁻¹ AND aliphatic C-H peaks at ~2920 cm⁻¹.
-
Fail: Broad OH stretch (3400 cm⁻¹) indicates moisture or alcohol solvent residue. Split carbonyl peak suggests mixed oxidation states or impurities.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision logic for confirming the identity of the target molecule based on spectral features.
Caption: Logic flow for validating 3,5-Dimethyl-3'-iodobenzophenone via FTIR. The process sequentially verifies the carbonyl core, the alkyl substituents, and the halogen presence.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][Link] (Accessed for Benzophenone and 3,5-Dimethylbenzophenone standards).
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69.[Link] (Accessed for Iodobenzophenone analogs).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link] (Source for
values used in theoretical prediction).
Sources
A Senior Application Scientist's Guide to the Reactivity of 3'-Iodo vs. 4'-Iodo Benzophenone Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials and reaction conditions is paramount. Benzophenone derivatives functionalized with iodine serve as versatile building blocks, particularly in palladium-catalyzed cross-coupling reactions. The position of the iodine substituent on the benzophenone scaffold significantly influences the reactivity of the C-I bond, a factor that can be rationally exploited to optimize reaction outcomes. This guide provides an in-depth comparison of the reactivity of 3'-iodo and 4'-iodo benzophenone derivatives, supported by mechanistic principles and illustrative experimental protocols.
Foundational Principles: Electronic and Steric Effects
The reactivity of an aryl iodide in common cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by the rate-determining oxidative addition step.[1][2] In this step, a low-valent palladium(0) complex inserts into the carbon-iodine bond. The facility of this process is dictated by the electronic and steric environment of the C-I bond.
Electronic Effects
The benzoyl group is a moderately deactivating, electron-withdrawing group. Its electronic influence on the iodinated phenyl ring differs depending on the position of the iodine atom:
-
4'-Iodo Benzophenone (Para-substitution): The iodine atom is in the para position relative to the benzoyl group. In this configuration, the electron-withdrawing effect of the benzoyl group is transmitted through both inductive and resonance effects. This leads to a more electron-deficient carbon atom at the C-I bond, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Studies on the oxidative addition of substituted aryl halides have consistently shown that electron-withdrawing groups accelerate the reaction.[3]
-
3'-Iodo Benzophenone (Meta-substitution): The iodine atom is in the meta position relative to the benzoyl group. The electron-withdrawing influence of the benzoyl group is primarily transmitted through an inductive effect, as resonance effects are not transmitted to the meta position. Consequently, the carbon of the C-I bond in the 3'-iodo isomer is less electron-deficient compared to the 4'-iodo isomer. This is expected to result in a slower rate of oxidative addition.
This difference in electronic character can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). Electron-withdrawing groups have positive σ values, and a positive slope (ρ) in a Hammett plot for oxidative addition indicates that the reaction is favored by such groups.[4][5]
Steric Effects
Steric hindrance around the C-I bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[6]
-
4'-Iodo Benzophenone: The iodine atom is located at the sterically unencumbered para position, distant from the benzoyl group. This open environment allows for facile approach of the palladium catalyst.
-
3'-Iodo Benzophenone: The iodine atom is in closer proximity to the benzoyl group compared to the 4'-isomer. While not as sterically hindered as an ortho substituent, this closer arrangement could introduce a modest level of steric hindrance, potentially disfavoring the transition state for oxidative addition compared to the 4'-isomer.
Based on these fundamental principles, a clear reactivity trend can be predicted:
| Derivative | Electronic Effect on C-I Bond | Steric Hindrance | Predicted Reactivity in Oxidative Addition |
| 4'-Iodo Benzophenone | More electron-deficient (stronger inductive and resonance effects) | Low | Higher |
| 3'-Iodo Benzophenone | Less electron-deficient (primarily inductive effect) | Potentially higher | Lower |
Reactivity in Key Cross-Coupling Reactions
The predicted difference in reactivity has significant implications for common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8]
Given the principles outlined above, 4'-iodo benzophenone is expected to be more reactive than its 3'-iodo counterpart in Suzuki-Miyaura couplings. This translates to potentially faster reaction times, lower catalyst loadings, and milder reaction conditions required to achieve high yields with the 4'-isomer.
Experimental Protocol: Model Suzuki-Miyaura Coupling
The following protocol is a general guideline and may require optimization for specific substrates.
Reactants:
-
Iodobenzophenone derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the iodobenzophenone derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[8][9] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl iodide to the palladium catalyst is a crucial step. Therefore, 4'-iodo benzophenone is anticipated to exhibit higher reactivity in Heck reactions.
Experimental Protocol: Model Heck Reaction
Reactants:
-
Iodobenzophenone derivative (1.0 eq)
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a reaction vessel, add the iodobenzophenone derivative, palladium catalyst, and ligand.
-
Purge with an inert gas.
-
Add the solvent, alkene, and base.
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress.
-
After completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[10][11][12] The reactivity trend observed in C-C coupling reactions generally holds for C-N couplings. Consequently, 4'-iodo benzophenone is expected to be the more reactive substrate in Buchwald-Hartwig aminations. A study on the amination of iodo-substituted estrone derivatives demonstrated that positional isomerism significantly impacts the required reaction conditions, with the more electron-poor isomer reacting more readily.[13][14]
Experimental Protocol: Model Buchwald-Hartwig Amination
Reactants:
-
Iodobenzophenone derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the iodobenzophenone derivative and the amine.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Caption: Simplified catalytic cycles for common cross-coupling reactions.
Conclusion and Practical Recommendations
The positional isomerism of the iodine atom on the benzophenone scaffold has a predictable and significant impact on the reactivity of these derivatives in palladium-catalyzed cross-coupling reactions. The 4'-iodo benzophenone isomer, with its more electron-deficient C-I bond and lower steric hindrance, is expected to be more reactive than the 3'-iodo isomer.
For synthetic chemists, this differential reactivity can be strategically employed:
-
For facile couplings: When high yields and mild conditions are desired, 4'-iodo benzophenone is the preferred substrate.
-
For sequential couplings: In molecules containing both 3'- and 4'-iodo benzophenone moieties, selective reaction at the 4'-position may be achievable under carefully controlled conditions.
-
For challenging couplings: When reacting the less reactive 3'-iodo benzophenone, more forcing conditions, higher catalyst loadings, or more active catalyst systems may be necessary to achieve comparable results to the 4'-isomer.
By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to more efficient and successful outcomes.
References
-
Hammett plot for the oxidative addition of p‐substituted aryl iodides (3 a–i) with varying electronics. - ResearchGate. Available at: [Link]
-
Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques - PMC. Available at: [Link]
-
Hammett correlation for the oxidative addition of different para-substituted iodoarenes to the (P,N) gold complex - ResearchGate. Available at: [Link]
-
Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - OSTI.gov. Available at: [Link]
-
Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC. Available at: [Link]
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Reasons for negative iodoform test - Chemistry Stack Exchange. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
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Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques - The Doyle Group - UCLA. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Heck reaction of iodobenzene with olefins using Pd- complex 3 a - ResearchGate. Available at: [Link]
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Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
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Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot). - ResearchGate. Available at: [Link]
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
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Understanding Steric Hindrance in Chemistry | PDF - Scribd. Available at: [Link]
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Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available at: [Link]
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Crystal Structure Analysis of 3,5-Dimethyl-3'-iodobenzophenone: A Comparative Methodological Guide
Executive Summary & Strategic Context
Target Analyte: 3,5-Dimethyl-3'-iodobenzophenone (CAS: 951884-35-8) Primary Application: Pharmaceutical Intermediate (Suzuki-Miyaura coupling), Non-Linear Optical (NLO) candidate. Objective: To provide a structural validation framework for researchers characterizing this specific benzophenone derivative.
This guide serves as a comparative structural analysis protocol . While the parent benzophenone and its mono-substituted derivatives are well-documented in crystallographic literature, the specific heteroleptic nature of 3,5-dimethyl-3'-iodobenzophenone presents unique packing challenges. This guide benchmarks the target compound against three established "Alternative" standards to predict and validate its solid-state performance.
The "Alternatives" (Reference Standards)
To rigorously validate the crystal structure of the target, you must compare it against these established motifs:
| Feature | Reference A: Benzophenone | Reference B: 3,5-Dimethylbenzophenone | Reference C: 3-Iodobenzophenone |
| Role | Parent Standard | Steric Analog | Electronic/Halogen Analog |
| Crystal System | Orthorhombic ( | Monoclinic/Triclinic | Monoclinic |
| Key Interaction | C-H... | Weak C-H...O (Methyl disruption) | C-I...O (Halogen Bonding) |
| Relevance | Baseline for dihedral twist. | Predicts methyl steric hindrance. | Predicts iodine-directed assembly. |
Structural Analysis & Performance Comparison
Crystal Packing Predictions
The "performance" of a crystal structure in this context refers to its lattice energy stability and packing efficiency .
-
Steric Hindrance (vs. Ref B): The 3,5-dimethyl substitution pattern creates a "width" to the phenyl ring that disrupts the efficient "herringbone" packing seen in unsubstituted aromatics. Expect a larger unit cell volume per molecule (
) compared to Reference B due to the additional iodine atom. -
Halogen Bonding (vs. Ref C): Unlike Reference A (Benzophenone), which relies on weak van der Waals forces, the Target possesses a 3'-Iodine atom. This atom is a strong sigma-hole donor .
-
Hypothesis: The crystal lattice will likely be pinned by a C-I...O=C halogen bond (Interaction distance < 3.5 Å). This directional force often overrides the weaker methyl-induced steric repulsion, potentially leading to a non-centrosymmetric space group (favorable for NLO properties).
-
Comparative Data Table
Use this table to benchmark your experimental results.
| Parameter | Benzophenone (Ref A) | 3,5-Dimethylbenzophenone (Ref B) | Target: 3,5-Dimethyl-3'-iodobenzophenone |
| Space Group | TBD (Target | ||
| Dihedral Angle | ~30° (Twisted) | >40° (Highly Twisted due to Me) | Predicted: 45-55° (Steric + Iodo bulk) |
| Melting Point | 48 °C | ~75-80 °C | Expected: 90-110 °C (Increased MW & Halogen bond) |
| Radiation Source | Cu- | Cu- | Mo- |
Critical Note: Do not use Copper (Cu) radiation for the Target. The Iodine atom (Z=53) has a massive absorption coefficient (
) for Cu radiation, leading to severe absorption errors. You must use Molybdenum (Mo) radiation.
Experimental Protocol: Step-by-Step
Phase 1: Crystallization Strategy
The target molecule has a lipophilic "left" side (3,5-dimethyl) and a polarizable "right" side (3-iodo). A single solvent system will likely fail.
-
Method: Slow Evaporation at 4°C.
-
Solvent System:
-
Primary Choice: Ethanol/Hexane (1:1). The hexane solubilizes the dimethyl ring; ethanol interacts with the ketone/iodine.
-
Alternative: Acetone/Water (Slow diffusion).
-
-
Quality Control: Examine crystals under polarized light. Look for sharp extinction (indicates single crystal) vs. "sweeping" extinction (indicates twinning/aggregation).
Phase 2: Data Collection & Reduction
-
Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to reduce thermal motion of the heavy Iodine atom.
-
Strategy: Collect a complete sphere of data (redundancy > 4.0). Iodine's anomalous scattering is significant even with Mo radiation and is useful for absolute structure determination if the space group is acentric.
Phase 3: Structure Solution Workflow (DOT Visualization)
Figure 1: Decision tree for the structural solution of heavy-atom organic derivatives. Note the critical check for twinning, which is common in benzophenone derivatives.
References & Authority
-
Benzophenone Structure (Ref A):
-
Girdwood, S. E. et al. "Metastable
-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies." Acta Crystallographica Section B, 2004. Link
-
-
Halogen Bonding Context (Ref C):
-
Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 2008. Link
-
-
General Crystallography Standards:
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. Link
-
-
Compound Verification:
-
CAS 951884-35-8 Entry. PubChem / Chemical Vendors. (Verifies existence of the specific isomer).
-
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Dimethyl-3'-iodobenzophenone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3,5-Dimethyl-3'-iodobenzophenone (CAS No. 951884-35-8). As a halogenated aromatic ketone, this compound requires specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Hazard Identification and Risk Assessment
3,5-Dimethyl-3'-iodobenzophenone is classified as harmful if swallowed and is an irritant[1]. The primary risks associated with this compound stem from its toxicity and its identity as a halogenated organic substance. Halogenated compounds can form hazardous byproducts, such as hydroiodic acid, during improper incineration and therefore must never be disposed of with non-halogenated chemical waste[2][3][4].
Understanding the specific hazards is the foundation of a safe disposal plan. All personnel must be familiar with the information provided in the Safety Data Sheet (SDS) before handling the chemical[5][6].
Data Profile: 3,5-Dimethyl-3'-iodobenzophenone
| Property | Value | Source |
| CAS Number | 951884-35-8 | [1] |
| Molecular Formula | C₁₅H₁₃IO | [1] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Waste Classification | Hazardous Chemical Waste (Halogenated Organic) | [2][4] |
| Required PPE | Nitrile gloves, safety glasses with side shields, lab coat | |
| Disposal Container | Clearly labeled, sealed container for Halogenated Organic Waste | [7][8] |
| Key Disposal Guideline | DO NOT mix with non-halogenated organic waste. | [2][8][9] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure during handling and waste consolidation, robust safety measures are mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that chemical exposure is minimized through the implementation of proper controls and PPE[5][10].
-
Engineering Controls : All handling of 3,5-Dimethyl-3'-iodobenzophenone, both in its pure form and in solution, must be conducted within a certified chemical fume hood. This is the primary method to prevent inhalation of any dusts or aerosols[3][11].
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required at all times.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of as solid chemical waste after handling or if contamination is suspected.
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully buttoned.
-
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the chemical waste management process. The U.S. Environmental Protection Agency (EPA) and corresponding state regulations mandate strict segregation of different waste streams to ensure safe transport and disposal[12]. The higher cost associated with incinerating halogenated waste is due to the special treatment steps required to neutralize the resulting corrosive gases[2][8].
Step-by-Step Collection Procedure
-
Designate a Waste Container : Obtain a chemically compatible container designated specifically for "Halogenated Organic Waste." This can be a plastic or glass bottle with a secure, threaded cap. Ensure the container is in good condition, free from cracks or deterioration[13][14].
-
Proper Labeling : Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste" [8].
-
The full chemical name: "Waste 3,5-Dimethyl-3'-iodobenzophenone." Do not use abbreviations or chemical formulas[7].
-
If in solution, list all solvent components and their approximate percentages.
-
The date when the first drop of waste was added (accumulation start date)[9].
-
-
Waste Accumulation :
-
Solid Waste : Collect pure or residual solid 3,5-Dimethyl-3'-iodobenzophenone, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels), and place them directly into the designated solid halogenated waste container.
-
Liquid Waste : Collect solutions containing 3,5-Dimethyl-3'-iodobenzophenone in the designated liquid halogenated waste container.
-
Trace Contamination : Items with only trace (incidental) contamination, such as cleaned glassware, should be triple-rinsed. The first rinse should be with a suitable organic solvent (e.g., acetone, ethanol), and this rinsate must be collected as halogenated liquid waste. Subsequent rinses with soap and water can typically be discarded down the drain, but consult local regulations[15].
-
-
Container Management : Keep the waste container securely closed at all times, except when actively adding waste[7][16]. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[9][14]. The SAA should have secondary containment to capture any potential leaks[9][13].
-
Requesting Pickup : Once the container is nearly full (no more than ¾ full) or reaches the institutional time limit for accumulation (often 6 to 12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[9][13].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (Manageable by Lab Personnel) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).
-
Gently sweep the solid material or absorb the liquid. Avoid creating dust[11].
-
Place all contaminated absorbent materials and cleanup supplies into the designated halogenated solid waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the area until it has been cleared by trained professionals.
-
Disposal Workflow and Regulatory Compliance
The entire lifecycle of a hazardous chemical, from generation to final disposal, is regulated under the Resource Conservation and Recovery Act (RCRA)[13][17]. The following diagram illustrates the decision-making process for managing waste streams containing 3,5-Dimethyl-3'-iodobenzophenone.
Caption: Decision workflow for segregating and storing 3,5-Dimethyl-3'-iodobenzophenone waste.
Waste Minimization Strategies
Beyond proper disposal, a core principle of modern laboratory management is waste minimization. This not only reduces environmental impact but also lowers disposal costs[18].
-
Source Reduction : Order only the quantity of chemical needed for your experiments to avoid generating surplus that becomes waste[14].
-
Scale of Experiments : Where feasible, reduce the scale of experiments to minimize the volume of waste produced[14].
-
Inventory Management : Maintain an accurate chemical inventory to prevent ordering duplicate materials and to track chemicals that may degrade over time[9].
-
Substitution : When scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives[18].
By adhering to these detailed procedures, you ensure that your research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania. [Link]
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SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific. [Link]
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A Researcher's Guide to the Safe Handling of 3,5-Dimethyl-3'-iodobenzophenone
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven protocols for handling 3,5-Dimethyl-3'-iodobenzophenone, a compound of interest in synthetic chemistry and drug development. We move beyond simple checklists to explain the causality behind each safety measure, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the Compound
3,5-Dimethyl-3'-iodobenzophenone is a halogenated aromatic ketone. Its structure, combining a benzophenone core with an organoiodine component, necessitates a thorough understanding of its potential hazards. The primary risks are associated with direct contact and inhalation. Furthermore, the broader family of benzophenones has been scrutinized for potential long-term health effects.
The European Chemicals Agency (ECHA) has assessed benzophenone derivatives and identified potential hazards including carcinogenicity, skin sensitization, and organ toxicity (liver and kidney).[1] Benzophenone itself is listed under California's Proposition 65 as a possible human carcinogen and is linked to endocrine disruption and organ system toxicity.[2]
For 3,5-Dimethyl-3'-iodobenzophenone specifically, the immediate, acute hazards are clearly defined by the Globally Harmonized System (GHS).
Table 1: GHS Hazard Profile for 3,5-Dimethyl-3'-iodobenzophenone
| Hazard Class | GHS Pictogram | Code | Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | H302 | Harmful if swallowed.[3] |
| Skin Irritation | GHS07: Harmful/Irritant | H315 | Causes skin irritation.[3] |
| Eye Irritation | GHS07: Harmful/Irritant | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | GHS07: Harmful/Irritant | H335 | May cause respiratory irritation.[3] |
This data underscores that the primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation of dust or aerosols.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable to mitigate the identified risks. The selection of each component is based on preventing the specific exposure routes highlighted in our hazard assessment.
Table 2: Required PPE for Handling 3,5-Dimethyl-3'-iodobenzophenone
| Protection Type | Minimum Requirement | Recommended for Splash/Aerosol Risk | Rationale |
|---|---|---|---|
| Hand | Nitrile Gloves | Double-gloving with nitrile gloves | Prevents skin irritation and absorption.[4] Benzophenones can be skin sensitizers.[1] |
| Eye | Chemical Safety Goggles | Face Shield over Safety Goggles | Protects against dust particles and accidental splashes causing serious eye irritation.[4][5] |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron or Coveralls | Shields skin from spills and contamination of personal clothing.[6][7] |
| Respiratory | Certified Chemical Fume Hood | NIOSH-approved Respirator (if hood unavailable) | Mitigates inhalation risk, which can cause respiratory irritation.[3][4] |
Detailed PPE Specifications:
-
Hand Protection: Standard nitrile gloves provide an effective barrier against incidental contact. For procedures involving larger quantities or significant risk of splashing, double-gloving is a prudent measure. Always inspect gloves for tears or pinholes before use and remove them carefully to avoid contaminating your skin.[8]
-
Eye and Face Protection: Given the H319 warning ("Causes serious eye irritation"), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[3][4] When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn over the goggles.[5][6]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For any procedure beyond milligram-scale weighing, supplement this with a chemical-resistant apron.[7] This is crucial as benzophenone derivatives can be persistent, and preventing contamination of personal clothing is key to avoiding take-home exposure.[2]
-
Respiratory Protection: All manipulations of solid 3,5-Dimethyl-3'-iodobenzophenone that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[9] This is the most effective way to prevent respiratory irritation.[3] In the rare event a fume hood is not accessible, a NIOSH-approved half-mask respirator with organic vapor and particulate (P100) cartridges is required.[4]
Operational Plan: Safe Handling and Disposal Workflow
Trust in a protocol comes from its clarity and logic. The following workflows are designed to be systematic, minimizing exposure at every step.
Safe Handling Workflow
This protocol covers the entire process from preparation to the completion of your experimental work.
Caption: Step-by-step workflow for the safe handling of 3,5-Dimethyl-3'-iodobenzophenone.
Spill and Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3]
-
Minor Spill: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed, labeled container for hazardous waste disposal.[8] Ensure adequate ventilation.
-
Major Spill: Evacuate the area. Prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.
Decontamination and Disposal Plan
Proper disposal is critical to protect both human health and the environment, as benzophenones can be toxic to aquatic organisms.[2][11]
Caption: Systematic workflow for the disposal of chemical waste and empty containers.
Disposal Protocol:
-
Chemical Waste: All unused solid material, solutions, and rinsates from decontamination must be collected in a clearly labeled hazardous waste container.[8] Never dispose of this chemical down the drain.
-
Contaminated Materials: Any disposable items that come into direct contact with the chemical (e.g., gloves, weigh paper, absorbent pads) should also be placed in the solid hazardous waste container.
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate from this process is considered hazardous waste and must be collected.[12] After rinsing and air-drying, deface the original label and dispose of the container in the appropriate laboratory glass or solid waste bin, in accordance with your institution's policies.[12]
By integrating these detailed protocols into your daily laboratory operations, you build a foundation of safety and trust, allowing you to focus on achieving your research goals with confidence.
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-
Chemical Safety Facts. (n.d.). Benzophenone. Retrieved from [Link]
-
Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
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University of Nebraska Medical Center. (n.d.). Hazardous Material Fact Sheet - Empty Chemical Container Disposal. Retrieved from [Link]
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- 12. unmc.edu [unmc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
